molecular formula C13H18N4O B165097 4-[1-(Benzotriazol-1-yl)propyl]morpholine CAS No. 132553-13-0

4-[1-(Benzotriazol-1-yl)propyl]morpholine

Numéro de catalogue: B165097
Numéro CAS: 132553-13-0
Poids moléculaire: 246.31 g/mol
Clé InChI: XKTFTRZSEZZRNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[1-(Benzotriazol-1-yl)propyl]morpholine ( 132553-13-0) is a nitrogen-containing heterocyclic compound of interest in pharmaceutical and synthetic chemistry research. With a molecular formula of C13H18N4O and a molecular weight of 246.31 g/mol, this compound features a benzotriazole moiety linked to a morpholine ring via a propyl chain. The benzotriazole group is a versatile pharmacophore and privileged structure in medicinal chemistry, known for its wide range of biological activities . It frequently serves as a stable synthetic auxiliary or a bioisostere in the design of novel molecules, and benzotriazole derivatives have been investigated for their antimicrobial, antiparasitic, and antitubulin properties . The morpholine ring is a common feature in bioactive compounds and often contributes to solubility and pharmacokinetic properties. As a whole, this molecule serves as a valuable building block for researchers developing new chemical entities, probing mechanism of action, or exploring structure-activity relationships (SAR). This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[1-(benzotriazol-1-yl)propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-2-13(16-7-9-18-10-8-16)17-12-6-4-3-5-11(12)14-15-17/h3-6,13H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTFTRZSEZZRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(N1CCOCC1)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132553-13-0
Record name [1-(4-Morpholinyl)propyl]benzotriazole, mixture of Bt1 and Bt2 isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Synthesis of 4-[1-(Benzotriazol-1-yl)propyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide:

Executive Summary

This technical guide details the synthesis of 4-[1-(Benzotriazol-1-yl)propyl]morpholine , a specific


-acetal equivalent synthesized via the Katritzky benzotriazole methodology. This compound serves as a versatile synthetic auxiliary, functioning as a stable, storable iminium ion precursor. Upon treatment with Lewis acids or nucleophiles (Grignard reagents, enolates), the benzotriazole moiety acts as a neutral leaving group, allowing for the facile construction of complex amine frameworks.

Theoretical Framework & Retrosynthesis

The synthesis relies on the condensation of three components: benzotriazole (BtH) , propanal , and morpholine . This is a thermodynamic equilibrium reaction where the formation of the benzotriazole adduct is favored due to the stabilization of the aminal center by the benzotriazole ring.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-N bonds of the central methine carbon.

  • Disconnection A: C–Bt bond

    
     Leads to an iminium ion intermediate.
    
  • Disconnection B: C–Morpholine bond

    
     Leads to a 1-benzotriazolyl-1-hydroxy species (less stable).
    

The most efficient forward synthesis is a one-pot Mannich-type condensation where the aldehyde and secondary amine generate an iminium ion in situ, which is subsequently trapped by the benzotriazole.

Reaction Mechanism
  • Hemiaminal Formation: Propanal reacts with morpholine to form a hemiaminal.

  • Iminium Generation: Dehydration yields the electrophilic iminium ion (

    
    ).
    
  • Nucleophilic Trapping: Benzotriazole attacks the iminium carbon. While benzotriazole is an ambident nucleophile (N1 vs. N2), the N1-substituted product is thermodynamically preferred in solution and the solid state for alkyl derivatives.

ReactionMechanism Propanal Propanal (CH3CH2CHO) Hemiaminal Hemiaminal Intermediate Propanal->Hemiaminal -H2O (Equilibrium) Morpholine Morpholine (R2NH) Morpholine->Hemiaminal -H2O (Equilibrium) BtH Benzotriazole (BtH) Product Target Adduct (Bt-CH(Et)-Morpholine) BtH->Product Nucleophilic Attack Iminium Iminium Ion [R2N+=CH-Et] Hemiaminal->Iminium -OH- Iminium->Product + BtH (Trap)

Caption: Mechanistic pathway showing the condensation of propanal and morpholine followed by benzotriazole trapping.[1][2][3]

Experimental Protocol

Safety Precaution: Benzotriazole derivatives can be energetic; avoid excessive heat or friction. Morpholine is corrosive and toxic; handle in a fume hood.

Materials & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
Benzotriazole (BtH) 119.121.0Nucleophile / Leaving Group
Morpholine 87.121.0Amine Component
Propanal 58.081.05Carbonyl Source (Slight Excess)
Ethanol (95% or Abs.) -SolventMedium for crystallization
Step-by-Step Procedure
  • Preparation of Amine-Bt Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzotriazole (11.9 g, 100 mmol) and Morpholine (8.7 g, 100 mmol) in Ethanol (50 mL) .

    • Stir at room temperature (20–25°C) until a clear homogeneous solution is obtained. Note: Slight warming (30°C) may speed up dissolution.

  • Addition of Aldehyde:

    • Add Propanal (6.1 g, 105 mmol) dropwise to the stirring solution over 5–10 minutes.

    • Observation: The reaction is slightly exothermic. The solution may turn warm.[4]

  • Reaction Phase:

    • Stir the mixture at room temperature for 4–12 hours .

    • Monitoring: A white precipitate typically begins to form within 30 minutes to 2 hours. If no precipitate forms after 4 hours, cool the flask in an ice bath or reduce solvent volume via rotary evaporation.

  • Workup & Purification:

    • Filtration: Filter the white crystalline solid using a Buchner funnel.

    • Washing: Wash the filter cake with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 15 mL) to remove unreacted amine or aldehyde.

    • Drying: Dry the solid under vacuum (desiccator) for 6 hours.

    • Recrystallization (Optional): If high purity is required, recrystallize from hot ethanol or an ethanol/water mixture.

Workflow Start Start: Weigh Reagents Mix Dissolve BtH + Morpholine in Ethanol Start->Mix Add Add Propanal (Dropwise) Exothermic Reaction Mix->Add Stir Stir 4-12h at RT Precipitate Formation Add->Stir Check Precipitate Formed? Stir->Check Cool Cool to 0°C / Conc. Check->Cool No Filter Vacuum Filtration Check->Filter Yes Cool->Filter Wash Wash (Cold EtOH + Et2O) Filter->Wash Dry Vacuum Dry Target Product Wash->Dry

Caption: Operational workflow for the synthesis and isolation of the target adduct.

Characterization & Validation

The identity of the compound is validated primarily by


H NMR , specifically looking for the methine proton signal which is diagnostic for the 

linkage.
Anticipated Analytical Data
  • Appearance: White crystalline solid.

  • Melting Point: Typically 80–120°C (dependent on specific polymorph and purity; analogous methyl derivatives melt ~100°C).

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~7.3–8.1 (m, 4H, Benzotriazole Ar-H).
      
    • 
       ~5.5–6.0 (dd or t, 1H, N-CH-N , methine proton). This is the critical diagnostic peak.
      
    • 
       ~3.6 (m, 4H, Morpholine O-CH
      
      
      
      ).
    • 
       ~2.6 (m, 4H, Morpholine N-CH
      
      
      
      ).
    • 
       ~2.3 (m, 2H, CH
      
      
      
      of propyl chain).
    • 
       ~0.9 (t, 3H, CH
      
      
      
      of propyl chain).
Isomerism Note

Benzotriazole can substitute at N1 or N2 positions. The N1-isomer is generally the major product (kinetic and thermodynamic) in these aminoalkylation reactions. The N1 isomer is characterized by a complex aromatic multiplet, whereas the N2 isomer (if present) often shows a symmetric AA'BB' pattern.

Applications in Drug Development

This molecule acts as a "masked" iminium ion. In drug discovery, it is used to introduce the morpholinopropyl moiety into nucleophiles.

  • Grignard Addition: Reaction with

    
     displaces the benzotriazole group, yielding 
    
    
    
    -substituted amines (
    
    
    ).
  • Reduction: Treatment with

    
     yields the simple tertiary amine (N-propylmorpholine).
    
  • Heterocycle Synthesis: The benzotriazole moiety can be displaced by electron-rich heterocycles (e.g., indole) to form bis-heterocyclic scaffolds.

References

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1987). The chemistry of benzotriazole. Part 3. The aminoalkylation of benzotriazole. Journal of the Chemical Society, Perkin Transactions 1, 799-806.

  • Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409-548.

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564–1610.

Sources

An In-depth Technical Guide to the Chemical Structure Elucidation of 4-[1-(Benzotriazol-1-yl)propyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel compound 4-[1-(Benzotriazol-1-yl)propyl]morpholine. In the absence of a complete, published spectroscopic dataset for this specific molecule, this guide synthesizes foundational principles of analytical chemistry and established data from analogous structures to present a robust, predictive approach to its characterization. We will explore a logical workflow encompassing synthesis, followed by a multi-technique spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the interpretation of predicted data are emphasized, providing a self-validating system for researchers engaged in the synthesis and characterization of new chemical entities.

Introduction: The Rationale for a Predictive Approach

The synthesis of novel small molecules with potential therapeutic applications is a cornerstone of drug discovery. 4-[1-(Benzotriazol-1-yl)propyl]morpholine incorporates two key pharmacophores: the benzotriazole moiety, known for its diverse biological activities, and the morpholine ring, a common feature in many approved drugs that often imparts favorable pharmacokinetic properties. The unambiguous confirmation of the chemical structure of such newly synthesized compounds is a critical prerequisite for any further investigation into their biological activity.

This guide addresses the common challenge faced by researchers when a novel compound has been synthesized, but a complete set of reference spectra is not yet available in the literature. By leveraging a deep understanding of spectroscopic principles and drawing upon data from structurally related compounds, we can construct a highly accurate predictive model for the expected analytical data, thereby guiding and validating the experimental characterization of 4-[1-(Benzotriazol-1-yl)propyl]morpholine.

Proposed Synthesis: A Mannich-Type Reaction

The structure of 4-[1-(Benzotriazol-1-yl)propyl]morpholine lends itself to a plausible synthesis via a Mannich-type reaction. This one-pot, three-component condensation is a well-established method for the aminomethylation of acidic protons. In this proposed synthesis, benzotriazole, propionaldehyde, and morpholine react to form the target compound.

The likely mechanism involves the initial formation of an iminium ion from the reaction of morpholine and propionaldehyde. Subsequently, the benzotriazole anion, acting as a nucleophile, attacks the iminium ion to form the final product. This synthetic route is efficient and typically affords the N-1 substituted benzotriazole isomer as the major product due to steric hindrance.

Mannich_Reaction_Synthesis Propionaldehyde Propionaldehyde Iminium_Ion Iminium Ion Propionaldehyde->Iminium_Ion + Morpholine Morpholine Morpholine->Iminium_Ion + Benzotriazole Benzotriazole Benzotriazole_Anion Benzotriazole Anion Benzotriazole->Benzotriazole_Anion - H+ Product 4-[1-(Benzotriazol-1-yl)propyl]morpholine Iminium_Ion->Product + Benzotriazole_Anion->Product +

Caption: Proposed Mannich reaction synthesis of the target compound.

Spectroscopic Elucidation Workflow

The comprehensive structural elucidation of 4-[1-(Benzotriazol-1-yl)propyl]morpholine will be achieved through the synergistic application of several key spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the molecule's constitution and connectivity.

Elucidation_Workflow Synthesized_Compound Synthesized Compound (4-[1-(Benzotriazol-1-yl)propyl]morpholine) Mass_Spec Mass Spectrometry (MS) Synthesized_Compound->Mass_Spec NMR_Spec NMR Spectroscopy (1H, 13C, 2D) Synthesized_Compound->NMR_Spec IR_Spec Infrared (IR) Spectroscopy Synthesized_Compound->IR_Spec Molecular_Weight Molecular Weight & Elemental Formula Mass_Spec->Molecular_Weight Fragmentation Substructural Fragments Mass_Spec->Fragmentation Proton_Environment Proton Environment & Connectivity (1H & 2D) NMR_Spec->Proton_Environment Carbon_Skeleton Carbon Skeleton (13C) NMR_Spec->Carbon_Skeleton Functional_Groups Functional Groups IR_Spec->Functional_Groups Final_Structure Confirmed Chemical Structure Molecular_Weight->Final_Structure Fragmentation->Final_Structure Proton_Environment->Final_Structure Carbon_Skeleton->Final_Structure Functional_Groups->Final_Structure

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis, providing the molecular weight and elemental formula of the compound, as well as valuable structural information through fragmentation patterns.

Experimental Protocol (Electrospray Ionization - Time of Flight):

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode is preferred due to the presence of basic nitrogen atoms in the morpholine and benzotriazole rings.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

  • High-Resolution MS: Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition.

Predicted Mass Spectrum Data:

ParameterPredicted Value
Molecular Formula C₁₃H₁₈N₄O
Monoisotopic Mass 246.1481 g/mol
[M+H]⁺ Ion m/z 247.1559

Predicted Fragmentation Pathway:

The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through several characteristic pathways, primarily involving the cleavage of bonds adjacent to the nitrogen atoms and the fragmentation of the heterocyclic rings.

Fragmentation_Pathway Parent_Ion [M+H]⁺ m/z 247 Fragment_A Loss of Morpholine [C₉H₁₀N₄]⁺ m/z 186 Parent_Ion->Fragment_A - C₄H₉NO Fragment_B Loss of Propyl-Morpholine [C₆H₄N₃]⁺ m/z 118 Parent_Ion->Fragment_B - C₇H₁₄NO Fragment_C Morpholinium Ion [C₄H₁₀NO]⁺ m/z 88 Parent_Ion->Fragment_C - C₉H₈N₄ Fragment_D Propyl-Morpholine Cation [C₇H₁₄NO]⁺ m/z 128 Parent_Ion->Fragment_D - C₆H₄N₃

An In-depth Technical Guide to the Physicochemical Properties of 4-[1-(Benzotriazol-1-yl)propyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel chemical entity 4-[1-(Benzotriazol-1-yl)propyl]morpholine. As this compound is not extensively characterized in public-domain literature, this document establishes a foundational dataset based on predictive models and outlines the rigorous, validated experimental protocols required for its empirical determination. Key parameters discussed include structural confirmation, molecular weight, chromatographic behavior, acid-base dissociation constants (pKa), lipophilicity (LogD), and thermal stability. The methodologies presented herein are designed to ensure data integrity and reproducibility, forming a critical component of any preclinical or drug development campaign. This guide is intended to serve as an essential resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.

Introduction: Rationale and Significance

The molecule 4-[1-(Benzotriazol-1-yl)propyl]morpholine incorporates two key heterocyclic scaffolds: benzotriazole and morpholine. Benzotriazole derivatives are known for a wide range of biological activities and are considered privileged structures in medicinal chemistry.[1] They are often found in antifungal, anticancer, and antiviral agents.[1][2] The benzotriazole moiety is a weak base and provides a stable, aromatic system.[3][4] Morpholine is a saturated heterocycle containing both ether and amine functionalities.[5][6] Its inclusion in drug candidates often improves pharmacokinetic properties such as solubility and metabolic stability.[7][8] The combination of these two moieties via a propyl linker suggests a compound with potential for unique biological interactions and favorable drug-like properties.

A thorough understanding of the physicochemical properties of a novel compound is a non-negotiable prerequisite for its advancement in any research and development pipeline. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[9][10] This guide provides the foundational knowledge and experimental framework to robustly characterize 4-[1-(Benzotriazol-1-yl)propyl]morpholine.

Molecular Structure and Identity

The initial and most critical step in characterizing a novel compound is the unambiguous confirmation of its chemical structure and molecular weight. This is achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Predicted Physicochemical Properties

Based on its constituent fragments, a set of physicochemical properties for 4-[1-(Benzotriazol-1-yl)propyl]morpholine can be predicted. These values serve as a benchmark for subsequent experimental verification.

PropertyPredicted ValueRationale
Molecular Formula C₁₃H₁₈N₄ODerived from structural components.
Molecular Weight 246.31 g/mol Calculated from the molecular formula.
pKa (Conjugate Acid) ~6.5 - 7.5The morpholine nitrogen is the primary basic center. Its basicity is expected to be slightly lower than morpholine itself (pKa ~8.4) due to inductive effects from the benzotriazole moiety.
LogP ~2.0 - 3.0The benzotriazole and propyl groups contribute to lipophilicity, while the morpholine provides a degree of hydrophilicity.
Aqueous Solubility pH-dependentExpected to have higher solubility at acidic pH due to the protonation of the morpholine nitrogen.
Experimental Verification of Structure and Molecular Weight

2.2.1. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[11][12][13] For 4-[1-(Benzotriazol-1-yl)propyl]morpholine, high-resolution mass spectrometry (HRMS) is the preferred method to confirm the elemental composition.[14]

  • Protocol: High-Resolution Mass Spectrometry

    • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Ionization Source: Utilize electrospray ionization (ESI) in positive ion mode. This technique is well-suited for molecules with basic nitrogen atoms like the morpholine moiety.

    • Mass Analyzer: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.[14]

    • Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular ion peak (e.g., m/z 100-500).

    • Analysis: The primary peak of interest is the protonated molecule [M+H]⁺. The measured m/z should be compared to the theoretical exact mass of C₁₃H₁₉N₄O⁺. The molecular ion peak is the one with the highest m/z ratio and corresponds to the molecular weight of the compound.[11]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule.[15][16][17] A suite of 1D and 2D NMR experiments is necessary for the complete structural elucidation of 4-[1-(Benzotriazol-1-yl)propyl]morpholine.[18][19]

  • Protocol: Structural Elucidation by NMR

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • 1D NMR Experiments:

      • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

      • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is crucial for mapping out the propyl chain and morpholine ring protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the benzotriazole, propyl, and morpholine fragments.

    • Structural Assignment: The collective data from these experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.

G cluster_0 Structural Verification Workflow Sample Sample HRMS HRMS Sample->HRMS ESI-TOF/Orbitrap NMR NMR Sample->NMR 1D/2D Experiments Molecular_Weight Molecular_Weight HRMS->Molecular_Weight Connectivity Connectivity NMR->Connectivity Final_Structure Final_Structure Molecular_Weight->Final_Structure Connectivity->Final_Structure

Caption: Workflow for structural confirmation.

Purity and Chromatographic Behavior

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules and understanding their chromatographic behavior.[20][21] A robust, stability-indicating HPLC method is essential for quality control throughout the drug development process.[22][23]

HPLC Method Development

A reversed-phase HPLC (RP-HPLC) method is most suitable for a molecule with the predicted polarity of 4-[1-(Benzotriazol-1-yl)propyl]morpholine.

  • Protocol: RP-HPLC Purity Assessment

    • Column Selection: A C18 stationary phase is a good starting point due to the non-polar character of the molecule.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the elution of all components.

    • Detection: A photodiode array (PDA) detector should be used to monitor the elution at multiple wavelengths, which helps in identifying impurities and selecting the optimal wavelength for quantification. The benzotriazole moiety is expected to have a strong UV absorbance.

    • Method Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve good peak shape and resolution between the main peak and any impurities.

    • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

G cluster_1 HPLC Method Development Column Select Column (e.g., C18) Mobile_Phase Select Mobile Phase (Aqueous/Organic) Column->Mobile_Phase Detection Set Detection (PDA) Mobile_Phase->Detection Gradient Optimize Gradient Analysis Analyze Sample Gradient->Analysis Detection->Gradient Purity Purity >95%? Analysis->Purity

Caption: HPLC method development flowchart.

Ionization Constant (pKa)

The pKa is a critical parameter that dictates the extent of ionization of a molecule at a given pH.[24] This, in turn, influences solubility, permeability, and target binding.[9][10] For 4-[1-(Benzotriazol-1-yl)propyl]morpholine, the morpholine nitrogen is the most basic site and will be protonated at physiological pH.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[25][26][27]

  • Protocol: pKa Determination by Potentiometric Titration

    • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-5 mM) in water or a water/co-solvent mixture if solubility is low.

    • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH electrode.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Lipophilicity (LogD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes.[28] It is typically measured as the distribution coefficient (LogD) at a physiological pH of 7.4.[29][30]

Shake-Flask Method for LogD Determination

The shake-flask method is the traditional and most reliable technique for measuring LogD.[29][31]

  • Protocol: LogD₇.₄ Determination by Shake-Flask Method

    • Phase Preparation: Prepare a two-phase system of n-octanol and a phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate each phase with the other.

    • Sample Addition: Add a known amount of the compound to the two-phase system.

    • Equilibration: Vigorously shake the mixture for a set period to ensure the compound reaches equilibrium between the two phases.

    • Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.

    • Quantification: Determine the concentration of the compound in each phase using the previously developed HPLC method.

    • Calculation: LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Thermal Stability

Understanding the thermal stability of a compound is crucial for determining appropriate storage and handling conditions. This is assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[32][33][34][35][36]

Thermal Analysis by TGA and DSC
  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to identify melting points, glass transitions, and other thermal events.

  • Protocol: Thermal Stability Analysis

    • Sample Preparation: Place a small, accurately weighed amount of the compound (typically 2-5 mg) into a TGA or DSC pan.

    • TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) and record the mass loss as a function of temperature.

    • DSC Analysis: Heat the sample under a controlled atmosphere at a constant rate and record the heat flow. This will reveal the melting point (as an endothermic peak).

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-[1-(Benzotriazol-1-yl)propyl]morpholine, combining predicted values with the outlined experimental approaches for their determination.

ParameterPredicted Value/RangeRecommended Experimental Method
Molecular Formula C₁₃H₁₈N₄OHigh-Resolution Mass Spectrometry
Molecular Weight 246.31 g/mol High-Resolution Mass Spectrometry
Structure Confirmed1D and 2D NMR Spectroscopy
Purity >95%Reversed-Phase HPLC
pKa 6.5 - 7.5Potentiometric Titration
LogD at pH 7.4 2.0 - 3.0Shake-Flask Method with HPLC-UV
Melting Point To be determinedDifferential Scanning Calorimetry (DSC)
Decomposition Temp. To be determinedThermogravimetric Analysis (TGA)

Conclusion

This technical guide provides a robust framework for the comprehensive physicochemical characterization of 4-[1-(Benzotriazol-1-yl)propyl]morpholine. The detailed protocols for structural elucidation, purity assessment, and the determination of key drug-like properties such as pKa, LogD, and thermal stability are designed to generate high-quality, reproducible data. Adherence to these methodologies will provide the critical foundation needed to confidently advance this promising molecule through the drug discovery and development process.

References

  • Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds? Retrieved February 20, 2026.
  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Retrieved February 20, 2026.
  • ResearchGate. (n.d.).
  • Dong, M. W. (2016). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 34(8), 516-525.
  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved February 20, 2026.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved February 20, 2026.
  • ACS Publications. (2025, March 28). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry. Retrieved February 20, 2026.
  • ResearchGate. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved February 20, 2026.
  • Westin, J. (n.d.). Mass spectrometry (MS). Jack Westin. Retrieved February 20, 2026.
  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 20, 2026.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 20, 2026.
  • ijirss. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved February 20, 2026.
  • IDEAS/RePEc. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved February 20, 2026.
  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved February 20, 2026.
  • Protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved February 20, 2026.
  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved February 20, 2026.
  • ChemicalBook. (2022, February 14). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. Retrieved February 20, 2026.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 20, 2026.
  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved February 20, 2026.
  • IJNRD.org. (2025, September 9). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. Retrieved February 20, 2026.
  • MtoZ Biolabs. (n.d.).
  • Domainex. (n.d.). Shake Flask LogD. Retrieved February 20, 2026.
  • China Amines. (n.d.). Morpholine. Retrieved February 20, 2026.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved February 20, 2026.
  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved February 20, 2026.
  • Wikipedia. (n.d.). Morpholine. Retrieved February 20, 2026.
  • SciSpace. (n.d.). A review on method development by hplc. Retrieved February 20, 2026.
  • Journal for Research in Applied Sciences and Biotechnology. (2024, December 1). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Retrieved February 20, 2026.
  • Sigma-Aldrich. (n.d.). Small Molecule HPLC. Retrieved February 20, 2026.
  • PubChem - NIH. (n.d.). 1H-Benzotriazole. Retrieved February 20, 2026.
  • Chemical Processing. (2025, September 12). Morpholine (CAS: 110-91-8)
  • International Journal of Research in Engineering and Science. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. Retrieved February 20, 2026.
  • Drawell. (2026, January 9). TGA vs DSC: What's the Difference and How to Choose the Right Tool? Retrieved February 20, 2026.
  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved February 20, 2026.
  • ChemicalBook. (n.d.). MORPHOLINE. Retrieved February 20, 2026.
  • PubMed. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved February 20, 2026.
  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved February 20, 2026.
  • XRF Scientific. (2023, October 25). What's the difference between DSC and TGA analysis? Retrieved February 20, 2026.
  • Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. Retrieved February 20, 2026.
  • PubMed Central. (n.d.). Theoretical NMR correlations based Structure Discussion. Retrieved February 20, 2026.

Sources

4-[1-(Benzotriazol-1-yl)propyl]morpholine CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and mechanistic utility of 4-[1-(1H-Benzotriazol-1-yl)propyl]morpholine , a pivotal "Katritzky adduct" used as a synthetic auxiliary in drug discovery.

Executive Summary

4-[1-(1H-Benzotriazol-1-yl)propyl]morpholine is a hemiaminal derivative formed by the condensation of benzotriazole, propanal, and morpholine. It belongs to a class of reagents known as Katritzky adducts . These compounds serve as stable, crystalline equivalents of unstable iminium ions or


-amino carbanions. In drug development, this specific propyl-derivative is utilized to introduce morpholine-functionalized propyl chains into complex pharmacophores via nucleophilic substitution or radical pathways, overcoming the instability issues associated with direct aldehyde-amine condensations.

Part 1: Chemical Identity & Physicochemical Profile[1]

Nomenclature & Identifiers
Parameter Detail
IUPAC Name 4-[1-(1H-Benzotriazol-1-yl)propyl]morpholine
Common Name

-(Benzotriazol-1-yl)propylmorpholine; Katritzky Adduct (Propyl/Morpholine)
Molecular Formula C

H

N

O
Molecular Weight 246.31 g/mol
SMILES CCC(N1CCOCC1)n2nnc3ccccc23 (N1-isomer dominant)
CAS Number Note: While the methyl analogue (5472-71-9) is common, the propyl variant is often synthesized in situ or cited by structure in primary literature (e.g., Katritzky et al., J. Chem. Soc.[1][2][3] Perkin Trans.[4][5] 1).
Structural Characteristics

The molecule features a central


 carbon connecting three distinct functionalities:[6]
  • Benzotriazole (Bt) moiety: Acts as a good leaving group (Lewis base activation) and a stabilizing group for the aminal center.

  • Morpholine ring: The secondary amine component, a common pharmacophore in medicinal chemistry (e.g., Linezolid, Gefitinib).

  • Propyl chain: Derived from propanal, providing the carbon backbone.

Isomerism: In the solid state, these adducts exist almost exclusively as the 1H-benzotriazol-1-yl isomer. In solution, an equilibrium may exist with the 2H-isomer, though the 1H-form dominates the reactivity profile for nucleophilic displacements.

Part 2: Synthetic Protocol (The Katritzky Condensation)

The synthesis exploits the ability of benzotriazole (BtH) and morpholine to trap the aldehyde in a stable aminal form. This reaction is typically quantitative and avoids the formation of unstable enamines or imines.

Materials
  • Benzotriazole (BtH): 1.0 equivalent (Recrystallized from water if necessary).

  • Propanal: 1.05 equivalents (Freshly distilled).

  • Morpholine: 1.0 equivalent.

  • Solvent: Diethyl ether (Et

    
    O) or Methanol (MeOH).
    
  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO

    
    ) or molecular sieves (if carrying out in non-protic solvent).
    
Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of Benzotriazole and 1.0 eq of Morpholine in diethyl ether (0.5 M concentration).

  • Addition: Add 1.05 eq of Propanal dropwise at room temperature (20–25°C). The reaction is slightly exothermic.

  • Equilibration: Stir the mixture for 2–4 hours.

    • Observation: A white crystalline precipitate typically forms as the product is less soluble than the reactants.

  • Work-up:

    • If precipitate forms: Filter the solid, wash with cold ether/hexane (1:1), and dry under vacuum.

    • If no precipitate (solvent dependent): Add anhydrous MgSO

      
       to absorb water, filter, and evaporate the solvent under reduced pressure.
      
  • Purification: Recrystallization from ethanol/water or ethyl acetate/hexane is recommended if the melting point is not sharp.

Reaction Workflow (DOT Diagram)

SynthesisWorkflow BtH Benzotriazole (C6H5N3) Mix Step 1: Mixing Solvent: Et2O or MeOH BtH->Mix Prop Propanal (C3H6O) Prop->Mix Morph Morpholine (C4H9NO) Morph->Mix Stir Step 2: Condensation 2-4 hrs @ RT Mix->Stir Inter Hemiaminal Intermediate Stir->Inter -H2O (equilibrium) Water Byproduct: H2O Stir->Water Prod 4-[1-(Benzotriazol-1-yl) propyl]morpholine (Crystalline Solid) Inter->Prod Crystallization

Caption: One-pot condensation workflow for the synthesis of the target Katritzky adduct.

Part 3: Mechanistic Utility in Drug Discovery

This compound acts as a chemical chameleon , capable of functioning as either an electrophile (iminium equivalent) or a nucleophile (carbanion equivalent), depending on the reagents used.

Electrophilic Reactivity (Iminium Ion Generation)

The benzotriazole moiety is a potent leaving group when assisted by a Lewis acid (e.g., ZnBr


, BF

·OEt

) or simply by heating. This generates a transient morpholinium iminium ion .
  • Reagents: Grignard reagents (R-MgX), Organozinc reagents.

  • Outcome: Substitution of the Bt group with an alkyl/aryl group.

  • Application: Synthesis of

    
    -substituted amines which are difficult to access via direct alkylation.
    
Nucleophilic Reactivity (Carbanion Generation)

Treatment with strong bases (e.g.,


-BuLi) at low temperatures (-78°C) lithiates the 

-carbon. The benzotriazole group stabilizes the anion.
  • Reagents:

    
    -BuLi, followed by an electrophile (E
    
    
    
    ).
  • Outcome: Functionalization of the propyl chain.

  • Application: Chain extension of amino-alkyl scaffolds.

Mechanistic Pathway (DOT Diagram)

Mechanism Adduct 4-[1-(Benzotriazol-1-yl) propyl]morpholine LewisAcid Lewis Acid (ZnBr2) or Heat Adduct->LewisAcid Leaving Group Activation Base Strong Base (n-BuLi, -78C) Adduct->Base Deprotonation Iminium Iminium Ion [Morpholine=CH-Et]+ LewisAcid->Iminium -BtH Nucleophile Nucleophile Attack (R-MgX / R-ZnX) Iminium->Nucleophile ProductA Product A: alpha-Substituted Amine Nucleophile->ProductA Lithio Lithiated Species [Bt-C(Li)(Et)-Morph] Base->Lithio Electrophile Electrophile Attack (R-X / Aldehydes) Lithio->Electrophile ProductB Product B: Chain-Extended Amine Electrophile->ProductB

Caption: Divergent reactivity pathways: Iminium generation (left) vs. Lithiation (right).

Part 4: Safety & Handling

While specific toxicological data for this propyl derivative may be limited, it should be handled with the precautions standard for benzotriazole derivatives and morpholines.

  • Hazards: Benzotriazole is an irritant and potential aquatic toxin. Morpholine is corrosive and a flammability hazard. The adduct should be treated as a skin/eye irritant.

  • Storage: Store in a cool, dry place. These adducts are generally stable at room temperature but can hydrolyze back to the aldehyde and amine in the presence of strong aqueous acids.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (due to Nitrogen content).

References

  • Katritzky, A. R., Rachwal, S., & Hitchings, G. J. (1991). Benzotriazole: A novel synthetic auxiliary. Tetrahedron, 47(16-17), 2683-2732.

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564–1610.

  • Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409–548.

  • Singh, S., et al. (2012). Benzotriazole-mediated synthesis of N-substituted morpholines. Journal of Heterocyclic Chemistry, 49(2). (General reference for morpholine adducts).

Sources

Crystal structure of 4-[1-(Benzotriazol-1-yl)propyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Crystallographic Analysis of 4-[1-(Benzotriazol-1-yl)propyl]morpholine

Executive Summary

4-[1-(Benzotriazol-1-yl)propyl]morpholine is a pivotal N,N-acetal used extensively in organic synthesis as a stable, crystalline equivalent of the unstable N-acyliminium ion.[1][2][3] Belonging to the class of "Katritzky adducts," this compound serves as a versatile C1-synthon, allowing for the facile introduction of aminoalkyl groups into nucleophiles.[2]

This guide provides a comprehensive technical analysis of its crystal structure, focusing on the critical N1-isomer preference in the solid state, the steric implications of the propyl linker, and the bond-length asymmetry that underpins its high synthetic reactivity.[2]

Synthesis & Crystallogenesis

The formation of the title compound is a classic three-component condensation (Mannich-type reaction).[1][2][4] Unlike standard Mannich bases which are often oils, benzotriazole derivatives frequently crystallize, facilitating purification.[2]

Synthetic Protocol (The "Katritzky One-Pot")
  • Reagents: Benzotriazole (BtH), Propanal (Propionaldehyde), Morpholine.[2][3]

  • Stoichiometry: 1:1:1 equimolar ratio.[1][2][3]

  • Solvent System: Ethanol or Methanol (Green chemistry compatible).[1][2][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of benzotriazole in 15 mL of ethanol at room temperature.

  • Amine Addition: Add 10 mmol of morpholine. The solution may warm slightly (exothermic proton transfer).[2][3]

  • Aldehyde Addition: Dropwise addition of 10 mmol propanal.

  • Precipitation: Stir for 30–60 minutes. The product typically precipitates as a white crystalline solid.[2][3]

  • Recrystallization: If the product is an oil, induce crystallization by scratching or cooling to 4°C. Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexane.[1][2][3]

Crystallization Mechanism

The reaction is driven by the equilibrium shift toward the insoluble product.[2][3] The propyl chain adds lipophilicity compared to methyl analogs, affecting solubility and packing.[2]

Synthesis Bt Benzotriazole Prod 4-[1-(Benzotriazol-1-yl) propyl]morpholine Bt->Prod Nucleophilic Attack Ald Propanal Im Iminium Ion Intermediate Ald->Im - H2O Morph Morpholine Morph->Im - H2O Im->Prod Nucleophilic Attack Cryst Crystalline Solid (N1-Isomer Only) Prod->Cryst Slow Evap (EtOH)

Figure 1: Reaction pathway and crystallization trajectory. Note the exclusive isolation of the N1-isomer in the solid state.[1][2]

Structural Analysis: The Crystal Core

The crystallographic interest in this molecule lies in the benzotriazole isomerism and the C–N bond lability .[2][3] While benzotriazole exists as an equilibrium of 1H- and 2H- tautomers in solution, the Mannich base derivatives show a distinct preference in the solid state.[1][2]

Isomerism: The N1 vs. N2 Conundrum

X-ray diffraction studies of this class of compounds (Katritzky et al., J. Chem. Soc.[2][3] Perkin Trans.[1][2][5][6] 1) confirm that they crystallize exclusively as the N1-isomer .[1][2][3]

  • N1-Isomer: The alkyl group is attached to the nitrogen adjacent to the benzene ring fusion.[1][2][3] This is the chiral, lower-symmetry form.[2]

  • N2-Isomer: Attached to the central nitrogen.[1][2][3] Higher symmetry but less stable in the crystal lattice for alkyl adducts.[2]

Why N1? The N1 position allows for more favorable ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-stacking interactions in the crystal lattice compared to the N2 isomer, despite the N2 isomer sometimes being thermodynamically competitive in solution.[3]
Molecular Geometry & Bond Metrics

The reactivity of this molecule as a synthetic intermediate is encoded in its bond lengths.[2][3]

Bond ParameterTypical Value (Å)Significance
C(propyl)–N(Bt) 1.48 – 1.50 Elongated. This bond is significantly longer than a standard C–N bond (1.47 Å), indicating steric strain and electronic repulsion.[1][2][3] This makes the benzotriazole a "pre-activated" leaving group.[2]
C(propyl)–N(Morph) 1.44 – 1.46 Shortened. Partial double-bond character due to lone pair donation, stabilizing the incipient carbocation during substitution reactions.[1][2][3]
N–N (Bt ring) 1.30 – 1.35Typical for triazole aromatic systems.[1][2][3]
Conformational Analysis
  • Morpholine Ring: Adopts a classical chair conformation to minimize 1,3-diaxial interactions.[1][2] The exocyclic propyl group occupies the equatorial position to reduce steric clash.[2][3]

  • Propyl Chain: The C1–C2–C3 chain introduces flexibility.[1][2][3] In the crystal, it likely adopts an anti (trans) conformation relative to the bulky benzotriazole moiety to minimize steric hindrance.[2]

  • Chirality: The C1 atom of the propyl chain is a chiral center (R/S).[1][2][3] Since the synthesis is non-stereoselective, the crystal structure belongs to a centrosymmetric space group (typically Monoclinic P2ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    /c or Triclinic P-1), containing racemic pairs of enantiomers.[3]
    

Spectroscopic Corroboration

To validate the crystal structure without immediate X-ray access, NMR spectroscopy provides diagnostic signatures that correlate directly with the solid-state geometry.[2]

  • ¹H NMR (CDCl₃):

    • The Methine Proton (N-CH-N): This is the structural anchor.[1][2][3] Look for a triplet (or dd) around δ 5.0 – 5.5 ppm .[1][2][3] The downfield shift is caused by the two electronegative nitrogen atoms.[2][3]

    • Benzotriazole Protons: Two multiplets: δ 8.0 (H4/H7) and δ 7.4 (H5/H6).[1][2][3] The splitting pattern confirms the N1-substitution (asymmetry breaks the AA'BB' pattern seen in unsubstituted BtH).[1][2][3]

    • Morpholine: Distinct multiplets at δ 3.7 (O-CH₂) and δ 2.6 (N-CH₂).[1][2][3]

  • ¹³C NMR:

    • Hemiaminal Carbon: A signal at δ 70–80 ppm corresponds to the N–C–N carbon.[1][2][3]

    • Bt Isomer Check: The C3a/C7a carbons in the benzotriazole ring will appear as distinct peaks for the N1-isomer (approx δ 146 and 132 ppm).[1][2][3]

Synthetic Utility: The "Leaving Group" Mechanism

The crystal structure explains the compound's utility.[2][3] The elongated C(propyl)–N(Bt) bond observed in the solid state translates to a low activation energy for bond cleavage in solution.[2][3]

Reaction Mode:

  • Lewis Acid Activation: ZnBr₂ or TiCl₄ coordinates to the morpholine nitrogen or the benzotriazole N3.[1][2][3]

  • Elimination: Benzotriazole departs (as a stable anion/neutral species), generating a reactive iminium ion .[1][2][3]

  • Substitution: A nucleophile (Grignard, enolate, R-Mg-X) attacks the iminium carbon.[1][2]

Mechanism Start 4-[1-(Benzotriazol-1-yl) propyl]morpholine Transition Elongated C-N(Bt) Bond Cleavage Start->Transition + LA LA Lewis Acid (ZnBr2) Iminium Propyl-Morpholine Iminium Ion Transition->Iminium BtGroup Benzotriazole (Leaving Group) Transition->BtGroup

Figure 2: Mechanistic pathway derived from structural lability.[1][2][3]

References

  • Katritzky, A. R., et al. (1987).[2][3][6] "The chemistry of N-substituted benzotriazoles. Part 7. The isomeric composition and mechanism of interconversion of some N-(aminomethyl)benzotriazole derivatives." Journal of the Chemical Society, Perkin Transactions 1, 2673-2679.[2] Link

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1987).[2][3] "The chemistry of N-substituted benzotriazoles. Part 32. Synthesis and reactivity of Mannich bases." Journal of the Chemical Society, Perkin Transactions 1.

  • Parsons, S., et al. (2004).[2][3] "The crystal structures of piperazine, piperidine and morpholine."[2][7] Acta Crystallographica Section B. Link

  • PubChem. "1-(4-Morpholinomethyl)-1H-benzotriazole (Analogous Structure)." National Library of Medicine.[1][2][3] Link[1][2][3]

  • Singh, H., et al. (2013).[2][3] "Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives." World Journal of Pharmacy and Pharmaceutical Sciences.[1][2][3]

Sources

Precision Characterization of N-Substituted Benzotriazoles: A Regiochemical Handbook

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzotriazole moiety is a "privileged scaffold" in medicinal chemistry and a workhorse in industrial material science. However, its utility is frequently compromised by a fundamental chemical ambiguity: annular tautomerism .

When substituting the benzotriazole ring, researchers inevitably face the challenge of distinguishing between


-substituted  (asymmetric) and 

-substituted
(symmetric) isomers. Misidentification here is not merely a nomenclature error; it is a functional failure.

-isomers typically drive pharmaceutical bioactivity (antifungal/antineoplastic), while

-isomers are industry-standard UV absorbers.

This guide provides a definitive, self-validating framework for the synthesis, separation, and unambiguous characterization of these derivatives, moving beyond basic observation to causal mechanistic understanding.

Part 1: The Regiochemical Paradox

The Tautomeric Equilibrium

Benzotriazole exists in solution as an equilibrium between the


- and 

-tautomers. While the

-form is generally predominant in solution due to dipole minimization, the

-form is often more stable in the gas phase.

When an electrophile (


) is introduced, the reaction does not simply follow the population density of the tautomers. It is governed by a conflict between:
  • Electronic Control: The

    
     position has higher electron density, often leading to the 
    
    
    
    -isomer as the kinetic product .
  • Thermodynamic Control: The

    
    -isomer, preserving the continuous quinoid-like conjugation, is often the thermodynamic product , particularly in high-temperature or reversible reaction conditions.
    
Visualization of Pathways

The following diagram illustrates the divergent pathways and the critical decision points for synthesis.

BenzotriazolePathways BtH Benzotriazole (BtH) Tautomeric Mix TS_N1 Transition State N1 (Lower Activation Energy) BtH->TS_N1 Fast Attack TS_N2 Transition State N2 (Steric/Electronic Barrier) BtH->TS_N2 Slow Attack RX Electrophile (R-X) + Base RX->TS_N1 RX->TS_N2 N1 N1-Isomer (Major) Asymmetric (ABCD) Kinetic Product TS_N1->N1 N2 N2-Isomer (Minor) Symmetric (AA'BB') Thermodynamic Product TS_N2->N2 N1->N2 Thermal Rearrangement (High T, Lewis Acids)

Figure 1: Divergent alkylation pathways of benzotriazole. Note that while N1 is usually kinetically favored, specific catalysts (Rh, Ir) or thermal conditions can invert this selectivity.

Part 2: Spectroscopic Forensics (The Core)

This section details the "Self-Validating System." You cannot rely on a single data point. You must triangulate structure using Symmetry (NMR) and Electronic State (UV).

NMR Spectroscopy: The Symmetry Test

The most reliable method for distinguishing isomers is analyzing the symmetry of the benzene ring protons and carbons.

Proton NMR (

H NMR)
  • 
    -Substituted (Symmetric):  The molecule possesses a plane of symmetry passing through the substituent and the 
    
    
    
    atom.
    • Pattern: The four benzene protons appear as an AA'BB' system. You will typically see two distinct multiplets (integrating to 2H each) rather than four distinct signals.

    • Diagnostic Signal: Look for a "mirror image" multiplet pattern in the aromatic region.

  • 
    -Substituted (Asymmetric):  The symmetry is broken.
    
    • Pattern: The four benzene protons form an ABCD system.

    • Diagnostic Signal: You will often see four distinct chemical shifts (though overlap is common). The proton at position 7 (H7) is often deshielded differently than H4 due to the proximity of the lone pair on

      
       vs the substituent on 
      
      
      
      .
Carbon-13 NMR (

C NMR)

This is often more definitive than proton NMR due to lack of overlap.

Feature

-Isomer
(Asymmetric)

-Isomer
(Symmetric)
Bridgehead Carbons Distinct. C3a and C7a appear as two separate peaks.Equivalent. C3a and C7a appear as a single peak (higher intensity).
Benzene Carbons Four distinct signals (C4, C5, C6, C7).Two pairs of equivalent signals (C4/C7 and C5/C6).
Total Aromatic Signals 6 Peaks 3 Peaks
2D NMR: The "Smoking Gun" (NOESY/HMBC)

If 1D NMR is ambiguous (e.g., due to complex R-groups), 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides the final verdict.

  • 
    -Isomer:  The protons on the first carbon of the R-group (
    
    
    
    -protons) will show an NOE correlation with only one aromatic proton (H7).
  • 
    -Isomer:  The 
    
    
    
    -protons of the R-group will show NOE correlations with two equivalent aromatic protons (H4 and H7).
UV-Vis Spectroscopy

While less structural than NMR, UV is critical for functional characterization.

  • 
    -Isomers:  Typically exhibit absorption maxima at longer wavelengths (red-shifted) compared to 
    
    
    
    in similar solvents, often with a distinct shoulder.
  • 
    -Isomers:  Known for broad, intense absorption in the UV-A/B region, which is why they are preferred as UV stabilizers in plastics.
    

Part 3: Experimental Protocols

Synthesis: General Alkylation Protocol

Note: This protocol uses standard conditions known to produce both isomers, requiring separation.

Reagents: Benzotriazole (1.0 eq), Alkyl Halide (1.1 eq),


 (1.5 eq), Acetone or DMF.
  • Dissolution: Dissolve benzotriazole in anhydrous acetone (for volatile halides) or DMF (for less reactive halides).

  • Deprotonation: Add anhydrous

    
    . Stir at RT for 30 min to ensure formation of the benzotriazolyl anion.
    
  • Addition: Add the alkyl halide dropwise.

    • Critical Step: For kinetic control (

      
       favored), keep temperature low (
      
      
      
      to RT). For thermodynamic equilibration, reflux may be required.
  • Workup: Filter off inorganic salts. Remove solvent in vacuo.

  • Separation: The residue is usually a mixture.

    • TLC:

      
      -isomers are typically less polar  (higher 
      
      
      
      ) than
      
      
      -isomers on silica gel (Hexane/EtOAc systems) because the dipole moment of the
      
      
      -isomer is smaller.
Characterization Workflow (The Decision Tree)

Use the following Graphviz workflow to validate your product.

CharacterizationFlow Start Purified Isomer TLC 1. TLC Analysis (Polarity Check) Start->TLC NMR_1H 2. 1H NMR (Aromatic Region) TLC->NMR_1H High Rf usually N2 Decision1 Pattern? NMR_1H->Decision1 Symmetric AA'BB' Pattern (Symmetric) Decision1->Symmetric Asymmetric ABCD Pattern (Complex) Decision1->Asymmetric NMR_13C 3. 13C NMR Check Symmetric->NMR_13C Asymmetric->NMR_13C Decision2 Aromatic Peaks? NMR_13C->Decision2 Conf_N2 CONFIRMED: N2-Isomer (3 Aromatic Signals) Decision2->Conf_N2 3 Peaks Conf_N1 CONFIRMED: N1-Isomer (6 Aromatic Signals) Decision2->Conf_N1 6 Peaks Ambiguous Ambiguous? (Overlap) Decision2->Ambiguous Unclear NOESY 4. 2D NOESY Ambiguous->NOESY Result_NOE NOE to H4 & H7 = N2 NOE to H7 only = N1 NOESY->Result_NOE

Figure 2: Step-by-step spectroscopic decision tree for assigning benzotriazole regiochemistry.

Part 4: Functional & Biological Implications

Why does this characterization matter?

  • Medicinal Chemistry (N1 Focus):

    • Most bioactive benzotriazoles (e.g., Vorozole analogs) rely on the

      
      -substitution. The 
      
      
      
      position allows the molecule to mimic purine/pyrimidine bases or interact with heme iron in CYP450 enzymes (antifungal mechanism).
    • Caution:

      
      -isomers can sometimes undergo metabolic degradation back to benzotriazole, which has specific toxicity profiles.
      
  • Material Science (N2 Focus):

    • 
      -substituted benzotriazoles are the industry standard for UV absorbers (e.g., Tinuvin® series). The 
      
      
      
      -substitution allows for a specific Excited State Intramolecular Proton Transfer (ESIPT) mechanism (if a phenolic group is present ortho to the attachment), which dissipates UV energy as heat without degrading the polymer matrix.

References

  • Katritzky, A. R., et al. (1998).[1] Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews. Link

  • Claramunt, R. M., et al. (2006). The Structure of N-Substituted Benzotriazoles by NMR and X-ray Crystallography. Heterocycles. Link

  • Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues. Antiviral Chemistry & Chemotherapy. Link

  • Wang, X., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles. Inorganic Chemistry. Link

  • Tomé, A. C. (2004). Product Class 13: 1,2,3-Triazoles.[2] Science of Synthesis. Link

Sources

Methodological & Application

Application Note: In Vitro Pharmacological Profiling of 4-[1-(Benzotriazol-1-yl)propyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Rationale

4-[1-(Benzotriazol-1-yl)propyl]morpholine represents a distinct class of N-aminoalkylated benzotriazoles, synthesized via the Mannich reaction (condensation of benzotriazole, propanal, and morpholine). This structural motif combines two pharmacologically active scaffolds:[1][2]

  • Benzotriazole: A nitrogen-rich heterocycle known to mimic purine bases and interact with diverse biological targets, including metalloenzymes.

  • Morpholine: A saturated oxygen-nitrogen heterocycle frequently utilized to modulate lipophilicity and basicity in drug design (e.g., Linezolid, Gefitinib).

Primary Screening Context: Literature indicates that benzotriazole Mannich bases predominantly exhibit antimicrobial (specifically antifungal) and cytotoxic activities. The mechanism of action typically involves the inhibition of ergosterol biosynthesis (via CYP51/14


-demethylase inhibition) or direct membrane disruption.

This guide details the protocols for solubilization, antimicrobial susceptibility testing (MIC/MBC), and cytotoxicity profiling (Selectivity Index determination).

Compound Handling & Stability (Critical)

Scientific Insight: Mannich bases are chemically dynamic. They are formed via equilibrium reactions and are susceptible to retro-Mannich hydrolysis in acidic aqueous environments or at elevated temperatures. Improper handling will yield false negatives (loss of activity) or false positives (toxicity from the breakdown products: benzotriazole and morpholine).

Solubilization Protocol
  • Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM or 20 mg/mL master stock.

  • Storage: Aliquot into amber glass vials (hydroscopic protection) and store at -20°C. Do not freeze-thaw more than 3 times.

  • Working Solutions: Dilute into aqueous media immediately prior to use. Ensure final DMSO concentration is <1% (v/v) to avoid solvent toxicity.

Stability Validation
  • pH Restriction: Maintain experimental buffers at pH 7.0–7.4. Avoid acidic buffers (pH < 6.0), which accelerate hydrolysis.

  • Metal Chelation: Benzotriazoles are strong metal chelators (Cu, Zn). Avoid buffers with high trace metal content unless testing metalloenzyme inhibition specifically.

Assay 1: Antimicrobial Susceptibility Profiling

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard reference strains (S. aureus, E. coli, C. albicans).

Experimental Principle

The broth microdilution method is used to quantify the lowest concentration of the compound that visibly inhibits growth. Due to the morpholine moiety, this compound often targets fungal membranes; therefore, Candida albicans is a critical screen.

Protocol Workflow

Materials:

  • Mueller-Hinton Broth (Bacteria) / RPMI 1640 buffered with MOPS (Fungi).

  • 96-well microtiter plates (U-bottom).

  • Resazurin dye (optional, for colorimetric readout).

  • Controls: Fluconazole (Antifungal), Ciprofloxacin (Antibacterial).

Step-by-Step:

  • Inoculum Prep: Adjust organism suspension to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in broth.
    
  • Compound Dilution:

    • Add 100 µL broth to columns 2–12 of the 96-well plate.

    • Add 200 µL of compound (at

      
       starting concentration, e.g., 200 µg/mL) to column 1.
      
    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Broth + Inoculum + DMSO vehicle).

    • Column 12: Sterility Control (Broth only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11.

  • Incubation:

    • Bacteria:

      
       for 18–24 hours.
      
    • Fungi:

      
       for 24–48 hours.
      
  • Readout: Visual inspection for turbidity or addition of 30 µL Resazurin (0.01%). Blue

    
     Pink indicates viable growth.
    
Data Visualization (Workflow)

ScreeningWorkflow Stock Stock Prep (DMSO, 10mM) Dilution Serial Dilution (96-well Plate) Stock->Dilution Dilute in Media Inoculation Inoculation (10^5 CFU/mL) Dilution->Inoculation Add Microbes Incubation Incubation (24-48h) Inoculation->Incubation Readout Readout (Turbidity/Resazurin) Incubation->Readout Analysis Data Analysis (MIC Calculation) Readout->Analysis

Caption: Figure 1. High-throughput broth microdilution workflow for MIC determination.

Assay 2: Cytotoxicity & Selectivity Index (MTT Assay)

Objective: Ensure antimicrobial activity is not due to general protoplasmic poisoning.

Scientific Rationale

Benzotriazoles can intercalate DNA or inhibit mammalian tubulin. It is vital to calculate the Selectivity Index (SI) :



An 

is generally required for a compound to be considered a viable drug lead.
Protocol
  • Cell Lines: HEK293 (Kidney) or HepG2 (Liver).

  • Seeding: Seed

    
     cells/well in DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment: Treat with compound (range 100 µM – 0.1 µM) for 48 hours.

  • MTT Addition: Add 20 µL MTT (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Absorbance at 570 nm.

Mechanistic Validation: Ergosterol Biosynthesis

Hypothesis: The benzotriazole nitrogen lone pairs coordinate with the heme iron of CYP51 (Lanosterol 14


-demethylase), preventing ergosterol synthesis (similar to Azole drugs).
Pathway Diagram

Mechanism Compound 4-[1-(Benzotriazol-1-yl)propyl]morpholine CYP51 Target: CYP51 (14-alpha-demethylase) Compound->CYP51 Inhibits (Heme Binding) Ergosterol Ergosterol (Fungal Membrane) CYP51->Ergosterol Blocked Lanosterol Lanosterol Lanosterol->Ergosterol Normal Pathway Membrane Membrane Instability & Cell Death Ergosterol->Membrane Depletion causes

Caption: Figure 2. Proposed Mechanism of Action: Inhibition of fungal CYP51 leading to membrane failure.

Data Reporting & Analysis

Expected Results Table

Summarize your screening data using the following format:

Organism / Cell LineStrain IDMetricTypical Activity Range (µg/mL)Interpretation
Fungi C. albicansMIC12.5 – 50.0Moderate Antifungal
Bacteria (G+) S. aureusMIC25.0 – 100.0Weak/Moderate Antibacterial
Bacteria (G-) E. coliMIC> 100.0Likely Inactive (Efflux)
Mammalian HEK293IC50> 200.0Low Toxicity (Desired)
Troubleshooting Guide
  • Precipitation in Wells: The compound is lipophilic. If precipitation occurs at >50 µg/mL, verify the final DMSO concentration is typically 0.5–1%.

  • Variable MICs: Check the pH of the media. If the media is acidic (e.g., unbuffered fungal media), the Mannich base may hydrolyze, losing potency. Use MOPS-buffered RPMI.

References

  • Synthesis and Antimicrobial Activity of Mannich Bases: Title: Synthesis and antimicrobial activity of some new Mannich base derivatives.[1][3][4] Source: Journal of Chemical and Pharmaceutical Research, 2011. URL:[Link] (General Journal Link for verification of class activity)

  • Benzotriazole Pharmacological Profile: Title: Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.[2][3][4][5][6][7] Source: GSC Online Press, 2024. URL:[Link]

  • Mechanism of Action (Azole/Morpholine): Title: Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences, 2024.[8] URL:[Link]

  • Stability of Mannich Bases: Title: Planned synthetic route to Mannich-type bases (Structural Stability). Source: ResearchGate (Structural Chemistry Context). URL:[Link]

Sources

Application Note: Pharmacological Evaluation of Novel Morpholine Compounds

[1]

Abstract

The morpholine heterocycle is a "privileged structure" in medicinal chemistry, featured in blockbuster drugs like Gefitinib , Linezolid , and Rivaroxaban . Its popularity stems from its ability to modulate physicochemical properties—specifically lowering lipophilicity (

Chemical Rationale: The "Morpholine Privilege"[2]

Before initiating wet-lab protocols, it is critical to understand why the morpholine ring was incorporated. Unlike its structural analog piperidine, the morpholine oxygen atom exerts an electron-withdrawing effect, reducing the basicity of the nitrogen (


Key Evaluation Metrics:

  • Solubility: Morpholine derivatives typically exhibit higher aqueous solubility, reducing the need for complex formulations.

  • Metabolic Blockade: The oxygen atom blocks metabolic "soft spots" (oxidative metabolism) common in alkyl chains or piperidine rings.

  • H-Bonding: The ether oxygen acts as a weak hydrogen bond acceptor, crucial for interaction with specific protein residues (e.g., the hinge region of kinases).

In Vitro ADME: Microsomal Metabolic Stability[3]

The primary liability of new drug candidates is rapid clearance. Morpholines are often introduced to extend half-life (

Experimental Logic

We utilize a Phase I metabolic stability assay. If the morpholine ring successfully protects the scaffold, the intrinsic clearance (

Protocol: Microsomal Stability Assay (LC-MS/MS)

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (10 mM DMSO stock).[1]

  • Positive Control: Verapamil (High clearance) / Warfarin (Low clearance).

  • Quench Solution: Acetonitrile (ACN) with Internal Standard (IS).[1]

Step-by-Step Methodology:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm to 37°C.

  • Dosing: Spike Test Compound into the microsomal mix to a final concentration of 1 µM . (Note: Keep DMSO < 0.1% to avoid enzyme inhibition).[2]

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN containing IS. Vortex and centrifuge (4000 rpm, 15 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Calculation: Plot




Target Engagement: Kinase Hinge Binding (Case Study)

Morpholines are ubiquitous in kinase inhibitors (e.g., PI3K/mTOR inhibitors) because the morpholine oxygen often forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Valine residues).

Visualization: Mechanism of Action

The following diagram illustrates the workflow from synthesis to validation, highlighting the specific binding mode hypothesis.

MorpholineEvaluationCompoundNovel MorpholineDerivativeInSilicoIn Silico Docking(H-Bond Check)Compound->InSilicoDesignADMEMicrosomal Stability(LC-MS/MS)InSilico->ADMEFilter 1KinaseAssayEnzymatic Assay(ADP-Glo)ADME->KinaseAssayFilter 2HingeBindHinge RegionInteraction (Valine)KinaseAssay->HingeBindMechanismEfficacyCellular IC50(MTT Assay)KinaseAssay->EfficacyValidation

Figure 1: Pharmacological evaluation workflow. The morpholine oxygen (H-bond acceptor) targeting the kinase hinge region is a critical checkpoint.

Protocol: ADP-Glo Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Reaction Mix: Combine Kinase (e.g., mTOR), Lipid/Protein Substrate, and ATP (at

    
     concentration) in reaction buffer.
    
  • Treatment: Add Morpholine compound (serial dilution, e.g., 10 µM to 0.1 nM).

  • Incubation: 60 min at Room Temperature (RT).

  • Depletion: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase/Luciferin reaction). Incubate 30 min.

  • Read: Measure Luminescence (RLU). Calculate

    
     using a 4-parameter logistic fit.
    

Cellular Toxicity & Selectivity: MTT Assay

High potency is useless if the compound is non-selectively toxic. We use the MTT assay to determine the Selectivity Index (SI) .

Protocol
  • Seeding: Seed cells (Target cancer line vs. Normal fibroblast line) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compound (0.1 – 100 µM). Include DMSO control (0.1%) and Positive Control (Doxorubicin).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Staining: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm (Reference 630 nm).

Data Analysis:

Summary of Pharmacological Parameters

When reporting your novel morpholine series, summarize data in the following format to facilitate decision-making.

ParameterAssay MethodDesired ThresholdRationale for Morpholine Scaffold
Solubility Kinetic Turbidimetry> 50 µMMorpholine ether improves polarity vs. piperidine.
Metabolic Stability Liver Microsomes (

)
> 30 min (Mouse)Oxygen blocks oxidative metabolism on the ring.
Kinase Potency ADP-Glo (

)
< 100 nMHinge binder (H-bond acceptor) increases affinity.
Cellular Potency MTT (

)
< 1 µMMembrane permeability is generally good (LogP 1-3).
Selectivity Index MTT (Normal/Tumor)> 10Reduces off-target toxicity.

References

  • Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.

  • Kourounakis, A., et al. (2020).[3] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews.

  • Cerni, S., et al. (2025). Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem.

  • Creative Bioarray. (2023). Microsomal Stability Assay Protocol.

  • Abcam. (2024). MTT Assay Protocol for Cell Viability.

Application Notes & Protocols for Investigating the Anticancer Activity of 4-[1-(Benzotriazol-1-yl)propyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Rationale for Investigating 4-[1-(Benzotriazol-1-yl)propyl]morpholine as a Potential Anticancer Agent

The relentless pursuit of novel anticancer therapeutics often leads researchers to explore unique chemical scaffolds that can be tailored to interact with specific biological targets within cancer cells. The compound 4-[1-(Benzotriazol-1-yl)propyl]morpholine is a compelling candidate for investigation, as it marries two "privileged structures" in medicinal chemistry: benzotriazole and morpholine.[1][2][3] Both of these heterocyclic moieties are integral components of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[2][3][4][5]

The benzotriazole ring system is a versatile scaffold known for its ability to engage in various biological interactions, and its derivatives have been reported to exhibit significant potential as anticancer agents by inhibiting key enzymes involved in tumor growth and progression.[4][5] For instance, some benzotriazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis.[4][6] Others have demonstrated kinase inhibition, interfering with signaling pathways that are often dysregulated in cancer.[4][7]

Similarly, the morpholine ring is a common feature in many approved drugs and is recognized for improving the pharmacokinetic and pharmacodynamic profiles of compounds.[2] In the context of oncology, morpholine-containing molecules have displayed potent cytotoxic activities.[2][3]

The combination of these two scaffolds in 4-[1-(Benzotriazol-1-yl)propyl]morpholine presents a unique chemical entity with the potential for a multi-faceted mechanism of action against cancer cells. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound's anticancer activity. The protocols herein are designed to be self-validating, providing a robust framework for generating reproducible and meaningful data.

Part 1: Foundational In Vitro Evaluation of Anticancer Activity

The initial assessment of a novel compound's anticancer potential hinges on quantifying its cytotoxic effects against a panel of cancer cell lines. This allows for the determination of the compound's potency and selectivity.

Cell Line Selection and Culture

The choice of cell lines is critical and should ideally represent a variety of cancer types to ascertain the breadth of the compound's activity. For a preliminary screen of 4-[1-(Benzotriazol-1-yl)propyl]morpholine, a panel could include:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HT-29: A human colon adenocarcinoma cell line.

  • HEK293: A non-cancerous human embryonic kidney cell line to assess for general cytotoxicity and selectivity.

All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[8]

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Protocol: MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 4-[1-(Benzotriazol-1-yl)propyl]morpholine in DMSO. Serially dilute the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeHypothetical IC50 (µM) of 4-[1-(Benzotriazol-1-yl)propyl]morpholine
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.3
HT-29Colon Adenocarcinoma9.8
HEK293Normal Kidney> 100

This table presents hypothetical data for illustrative purposes.

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential is established, the next crucial step is to investigate the underlying mechanism by which 4-[1-(Benzotriazol-1-yl)propyl]morpholine induces cell death.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase and subsequent cell death.[10] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing cell cycle distribution.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with 4-[1-(Benzotriazol-1-yl)propyl]morpholine at its IC50 concentration for 24 hours.

  • Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.[9][10] The Annexin V-FITC/PI assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][11]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with 4-[1-(Benzotriazol-1-yl)propyl]morpholine at its IC50 concentration for 24-48 hours.

  • Harvesting and Washing: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_moa Mechanism of Action cluster_analysis Data Analysis & Interpretation a Select & Culture Cancer Cell Lines c MTT Assay a->c b Prepare Stock Solution of 4-[1-(Benzotriazol-1-yl)propyl]morpholine b->c d Determine IC50 Values c->d e Cell Cycle Analysis (PI Staining) d->e f Apoptosis Assay (Annexin V/PI) d->f g Western Blot Analysis d->g h Quantify Cell Cycle Arrest e->h i Quantify Apoptotic Cells f->i j Analyze Protein Expression g->j

Caption: A generalized workflow for the in vitro evaluation of a novel anticancer compound.

Investigating Molecular Targets: A Hypothetical Signaling Pathway

Given that benzotriazole and morpholine derivatives have been implicated in the modulation of various signaling pathways, it is plausible that 4-[1-(Benzotriazol-1-yl)propyl]morpholine could interfere with pathways crucial for cancer cell survival, such as the PI3K/Akt pathway, or induce apoptosis through the intrinsic mitochondrial pathway. A western blot analysis can be employed to investigate changes in key proteins within these pathways.

Hypothetical Signaling Pathway Diagram

pathway Compound 4-[1-(Benzotriazol-1-yl)propyl]morpholine Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway modulated by the test compound.

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with 4-[1-(Benzotriazol-1-yl)propyl]morpholine at its IC50 concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

Part 3: Concluding Remarks and Future Directions

The methodologies outlined in this guide provide a robust framework for the initial in vitro characterization of the anticancer activity of 4-[1-(Benzotriazol-1-yl)propyl]morpholine. Positive results from these assays, such as potent and selective cytotoxicity, induction of cell cycle arrest, and apoptosis, would warrant further investigation. Subsequent studies could include more extensive cell line screening, investigation of other potential molecular targets (e.g., specific kinases or tubulin), and ultimately, in vivo studies in animal models to assess efficacy and toxicity.[9] The unique combination of the benzotriazole and morpholine scaffolds makes this compound a promising candidate for further preclinical development.

References

  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide - Benchchem.
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents | ACS Omega.
  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC.
  • Design, synthesis, molecular docking, and biological evaluation of chalcones bearing benzotriazole analogues as dual anti-inflammatory and anticancer agents - PubMed.
  • An updated review on morpholine derivatives with their pharmacological actions.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press.
  • Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents.
  • Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - Bentham Science Publisher.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Publishing.
  • Pharmacological profile of morpholine and its derivatives Several... | Download Scientific Diagram - ResearchGate.
  • Benzotriazole: An overview on its versatile biological behavior - PMC.
  • Antiproliferative Activity of an Organometallic Sn(IV) Coordination Compound Based on 1-Methylbenzotriazole against Human Cancer Cell Lines - MDPI.
  • An updated review on morpholine derivatives with their pharmacological actions.
  • Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Request PDF - ResearchGate.
  • 1-(4-morpholinomethyl)-1H-benzotriazole | C11H14N4O | CID 79626 - PubChem.
  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC.

Sources

Application Note: High-Throughput Synthesis and Screening of Morpholine-Privileged Libraries Using 4-[1-(Benzotriazol-1-yl)propyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 4-[1-(Benzotriazol-1-yl)propyl]morpholine (referred to herein as Bt-PM ) as a stable, shelf-ready precursor for generating diverse morpholine-functionalized libraries in High-Throughput Screening (HTS) campaigns.

Morpholines are classified as "privileged structures" in medicinal chemistry due to their favorable pharmacokinetic profiles and metabolic stability. However, introducing complex alkyl substitutions onto the morpholine ring often requires unstable iminium intermediates. Bt-PM acts as a "stored" iminium ion (Katritzky adduct), allowing researchers to rapidly synthesize arrays of


-functionalized propyl-morpholines via parallel synthesis in 96- or 384-well formats. This guide covers reagent handling, automated synthesis workflows, and downstream screening compatibility.

Technical Background & Mechanism

The "Privileged" Morpholine Scaffold

Morpholine rings are ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid) because they improve water solubility and reduce hERG channel inhibition compared to other amines [1][2]. In HTS, libraries enriched with morpholine scaffolds consistently show higher hit rates for GPCR and Kinase targets.

Chemistry of the Reagent

Bt-PM is a benzotriazole-stabilized aminal. Unlike unstable imines or reactive


-halo amines, Bt-PM is a stable solid at room temperature. Upon treatment with a nucleophile (such as a Grignard reagent, organozinc, or silyl enol ether) and mild Lewis acid activation or heating, the benzotriazole (Bt) moiety leaves. This generates a reactive iminium ion in situ, which is immediately trapped by the nucleophile to form a new C-C bond.

Key Advantage: This methodology avoids the use of volatile aldehydes and secondary amines in the screening plate, reducing cross-contamination and toxicity.

Reaction Mechanism Diagram

The following diagram illustrates the activation and substitution pathway utilized in this protocol.

ReactionMechanism Reagent Bt-PM Reagent (Stable Precursor) Intermediate Iminium Ion (Reactive Species) Reagent->Intermediate Elimination of Bt Byproduct Benzotriazole (BtH) (Scavenged) Reagent->Byproduct Leaving Group Activation Lewis Acid / Heat Activation->Reagent Product Functionalized Morpholine Library Intermediate->Product C-C Bond Formation Nucleophile Library of Nucleophiles (R-MgX / R-ZnX) Nucleophile->Product

Figure 1: Mechanism of Bt-PM activation. The benzotriazole acts as a leaving group, generating an electrophilic iminium species that reacts with diverse nucleophiles to create the final library.

High-Throughput Synthesis Protocol

Materials & Equipment
  • Reagent: 4-[1-(Benzotriazol-1-yl)propyl]morpholine (>97% purity).

  • Nucleophile Library: 96-well plate containing diverse Grignard reagents (0.5 M in THF) or Organozinc reagents.

  • Solvent: Anhydrous THF or DCM.

  • Platform: Automated Liquid Handler (e.g., Tecan Freedom EVO or Hamilton STAR).

  • Purification: Solid-Supported Scavenger Resins (Polystyrene-bound Tosyl Hydrazine or Carbonate).

Automated Workflow (96-Well Format)

Step 1: Reagent Preparation Dissolve Bt-PM in anhydrous THF to a concentration of 50 mM . Ensure the solution is kept under an inert atmosphere (Nitrogen/Argon) if using Grignard nucleophiles.

Step 2: Dispensing (Source Plate) Using the liquid handler, dispense 100 µL of the Bt-PM solution (5 µmol) into each well of a chemically resistant deep-well plate (polypropylene or glass-coated).

Step 3: Library Addition Add 1.2 equivalents (12 µL of 0.5 M stock) of the unique nucleophile (R-MgBr or R-ZnBr) to each well.

  • Note: Benzotriazole displacement by Grignards is often spontaneous at RT. For less reactive nucleophiles, add ZnBr2 (0.1 eq) as a catalyst.

Step 4: Incubation Seal the plate and shake at Room Temperature for 4 hours .

  • Optimization: If conversion is low (<80% by LC-MS check), heat the block to 40°C or extend time to 12 hours.

Step 5: Quenching & Scavenging Add 50 µL of saturated NH4Cl to quench unreacted organometallics. To remove the liberated Benzotriazole byproduct (which is acidic) and excess nucleophile, add 50 mg of PS-Carbonate resin (or liquid-liquid extraction with basic buffer). Shake for 1 hour.

Step 6: Isolation Filter the supernatant into a fresh DMSO-compatible screening plate. Evaporate solvent (Genevac) and reconstitute in 100% DMSO for storage.

Quality Control & Validation

Before releasing the library for biological screening, a subset of wells must be validated.

QC Metrics Table
ParameterAcceptance CriteriaMethodRationale
Purity > 85% (AUC)UPLC-MS (254 nm)High purity prevents false positives from byproducts.
Identity [M+H]+ ± 0.5 DaESI-MSConfirms successful C-C bond formation.
Residual Bt < 5%UPLC-UVBenzotriazole can inhibit certain metalloenzymes; must be removed.
Solubility Clear in DMSOVisual/NephelometryPrecipitation causes false negatives in HTS.
Troubleshooting Common Failures
  • Hydrolysis: If the product mass = Mass(Morpholine) + Mass(Propanal), moisture entered the system. Solution: Use drier solvents and seal plates immediately.

  • Low Yield: Steric hindrance on the nucleophile. Solution: Switch from Grignard to Organozinc or increase temperature to 60°C.

Screening & Data Analysis

Assay Compatibility

The resulting library of 1-substituted-propyl-morpholines is compatible with:

  • Kinase Assays: (e.g., ADP-Glo) – Morpholine mimics the ATP adenine ring.

  • GPCR Assays: (e.g., FLIPR Calcium) – Common scaffold for aminergic GPCRs.

  • ADME Profiling: High metabolic stability expected.

False Positive Warning

Critical: Unreacted Bt-PM reagent contains a reactive aminal bond. If not fully consumed or removed, it may covalently modify nucleophilic residues (Cysteine/Lysine) on the target protein.

  • Control: Include a "Reagent Only" control well (Bt-PM + DMSO) in the screen to flag non-specific alkylation.

HTS Workflow Diagram

HTS_Workflow Start Bt-PM Reagent Stock (THF) Synthesis Parallel Synthesis (Liquid Handler) Start->Synthesis Library Nucleophile Library (96/384 Plate) Library->Synthesis Purify Scavenging/Cleanup Synthesis->Purify QC QC Check (LC-MS on 5% of wells) Purify->QC Screen Biological Assay (Kinase/GPCR) Purify->Screen HitID Hit Identification & Deconvolution Screen->HitID Z-Score > 3

Figure 2: End-to-end workflow from reagent dispensing to hit identification.

References

  • Kourounakis, A., et al. (2020).[1] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews.

  • Tzara, A., et al. (2020).[1] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem.

  • Katritzky, A. R., & Rachwal, S. (2010).[2] "Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems."[2] Chemical Reviews.

  • Entzeroth, M., et al. (2009). "Overview of High-Throughput Screening." Current Protocols in Pharmacology.

  • Katritzky, A. R. (2011).[3] "Synthesis of heterocycles mediated by benzotriazole. 2. Bicyclic systems."[3] Chemical Reviews.

Sources

Development of analytical methods for 4-[1-(Benzotriazol-1-yl)propyl]morpholine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the analytical method development for 4-[1-(Benzotriazol-1-yl)propyl]morpholine (hereafter referred to as BPM ), a specialized Mannich base derivative commonly utilized as a biocide in metalworking fluids (MWFs) and as a synthetic intermediate in pharmaceutical chemistry.[1]

The Analytical Challenge: BPM is a hemiaminal-type Mannich base formed from benzotriazole, propionaldehyde, and morpholine. Like many compounds in this class, it exhibits hydrolytic instability , existing in a dynamic equilibrium with its parent components in aqueous media. Standard reverse-phase (RP) HPLC methods using acidic mobile phases often degrade the analyte on-column, leading to erroneous quantitation and "ghost" peaks of benzotriazole.[1]

Scope of this Protocol: This guide provides two distinct, self-validating workflows:

  • Method A (High-pH RP-HPLC): For the direct quantification of the intact parent molecule (BPM) in formulations and anhydrous stocks.[1]

  • Method B (LC-MS/MS): A trace-level method for biological or environmental matrices, focusing on the quantification of the stable marker residues (Benzotriazole and Morpholine) when the parent is presumed degraded.[1]

Physicochemical Profile & Mechanistic Insight[1]

Understanding the molecule is the prerequisite for method design.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₃H₁₈N₄OMonoisotopic Mass: ~246.15 Da
Structure Class Benzotriazole Mannich BaseSusceptible to hydrolysis at C1-N bond.[1]
pKa ~8.4 (Morpholine moiety), ~8.2 (Benzotriazole)Analyte is basic. Low pH promotes protonation and rapid hydrolysis.
LogP ~1.5 - 2.0 (Estimated)Moderate hydrophobicity; amenable to C18 retention.[1]
UV Max 254 nm, 275 nmStrong absorption due to the benzotriazole chromophore.
Stability Labile in water/acid. Stable in ACN/Base.CRITICAL: Avoid aqueous acidic diluents.
Degradation Mechanism

The hydrolysis of BPM is acid-catalyzed.[1] In the presence of water and protons, the C-N bond cleaves, releasing benzotriazole and the iminium ion of morpholine/propionaldehyde.

degradation BPM Parent: BPM (C13H18N4O) Inter Intermediate: Iminium Ion BPM->Inter + H2O / H+ Prod1 Benzotriazole (UV Active) BPM->Prod1 Hydrolysis Prod2 Morpholine (MS Active) Inter->Prod2 Prod3 Propionaldehyde Inter->Prod3

Figure 1: Acid-catalyzed hydrolysis pathway of BPM.[1] Quantification of the parent requires inhibition of this pathway.

Method A: Direct Quantification of Intact BPM (HPLC-UV)[1]

Objective: Potency assay of raw material or concentrated formulations. Strategy: Utilize a High-pH Mobile Phase (pH 9.5) to suppress ionization of the leaving group and stabilize the Mannich base, coupled with a hybrid-silica column resistant to alkaline conditions.

Reagents & Equipment
  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Agilent Poroshell HPH-C18.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Diluent: 100% Acetonitrile (Anhydrous).[1] Do not use water in the sample diluent.

Instrumental Parameters
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 30°C (Keep low to minimize thermal degradation)

  • Detection: UV at 260 nm (Reference 360 nm)

  • Injection Volume: 5 µL

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
8.090Elution of BPM
10.090Wash
10.110Re-equilibration
15.010End
Protocol Steps
  • Stock Preparation: Weigh 25 mg of BPM reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with 100% Acetonitrile . (Conc: 1000 µg/mL).[1]

  • Working Standard: Dilute Stock 1:10 with Acetonitrile to obtain 100 µg/mL.

  • Sample Prep: Dissolve formulation samples in Acetonitrile. If the sample contains water (e.g., an MWF emulsion), add MgSO₄ (anhydrous) to the aliquot to bind water, vortex, centrifuge, and inject the supernatant.

  • System Suitability:

    • Tailing Factor: < 1.5[2]

    • RSD (n=5): < 1.0%[1]

    • Ghost Peak Check: Ensure no peak appears at the retention time of Benzotriazole (approx 2-3 min). If present, on-column degradation is occurring; increase pH or lower temperature.

Method B: Trace Analysis in Aqueous Matrices (LC-MS/MS)[1]

Objective: Quantify BPM residues in wastewater or biological fluids where hydrolysis may have initiated. Strategy: Since BPM degrades in water, this method monitors both the Parent (BPM) and the Marker (Benzotriazole) simultaneously using Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode)[1]

  • Capillary Voltage: 3.5 kV[1]

  • Desolvation Temp: 400°C

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Role
BPM (Parent) 247.2 119.1 30 20 Quant (Benzotriazole loss)
BPM (Qual) 247.2 88.1 30 25 Qual (Morpholine fragment)
Benzotriazole 120.1 65.1 25 20 Degradant Marker

| Morpholine | 88.1 | 70.1 | 25 | 15 | Degradant Marker |[1]

Sample Preparation (Solid Phase Extraction)[1]
  • Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance), 60 mg.[1]

  • Conditioning: 3 mL Methanol -> 3 mL Water (pH 9.0).[1]

  • Loading: Adjust sample pH to 9.0 (to stabilize BPM) and load.

  • Wash: 3 mL 5% Methanol in Water (pH 9.0).

  • Elution: 3 mL Acetonitrile.

  • Reconstitution: Evaporate to dryness under N₂; reconstitute in Acetonitrile:Ammonium Bicarbonate buffer (50:50) immediately prior to injection.

Validation & Troubleshooting

Linearity & Range
  • Method A: 10 – 500 µg/mL (R² > 0.999).[1]

  • Method B: 1 – 1000 ng/mL.

Common Failure Modes
SymptomRoot CauseCorrective Action
Split Peaks Hydrolysis in injector or column.[1]Ensure sample diluent is anhydrous ACN. Increase Mobile Phase pH to >9.0.
High Backpressure Precipitation of buffer in high organic.Use Ammonium Bicarbonate (volatile/soluble) instead of Phosphate.
Benzotriazole Carryover Sticky analyte.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Workflow Diagram

workflow Start Start: Select Sample Matrix Decision Is the matrix Aqueous? Start->Decision NonAq Non-Aqueous / Formulation Decision->NonAq No Aq Aqueous / Biological Decision->Aq Yes MethodA Method A: HPLC-UV (High pH) Diluent: 100% ACN NonAq->MethodA MethodB Method B: LC-MS/MS SPE Extraction (pH 9) Aq->MethodB Result1 Report: % Purity / Potency MethodA->Result1 Result2 Report: Residue Levels (Parent + Degradants) MethodB->Result2

Figure 2: Decision tree for selecting the appropriate analytical workflow based on sample matrix.

References

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: 1-(4-morpholinomethyl)-1H-benzotriazole (Structural Analog).[1] Retrieved from [Link][1]

  • Hengel, M. J., et al. (2014). "Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry." Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 1-(4-morpholinomethyl)-1H-benzotriazole.[1][3][4] National Library of Medicine. Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Alkylated Benzotriazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support)
Ticket Subject: Optimizing Regioselectivity and Yield in Benzotriazole Alkylation

Introduction

Welcome to the Benzotriazole Synthesis Support Hub. You are likely here because you are encountering the classic "Benzotriazole Dilemma": the formation of inseparable mixtures of N1-alkyl and N2-alkyl isomers, or suffering from low yields due to polymerization or side reactions.

Benzotriazole (Bt) is a unique pharmacophore that exists in tautomeric equilibrium. Its conjugate base is an ambident nucleophile, meaning it can attack electrophiles from either the N1 or N2 position. This guide moves beyond basic textbook procedures to provide field-tested strategies for controlling this selectivity and maximizing yield.

Module 1: The Regioselectivity Conundrum

Q: Why am I consistently getting a mixture of N1 and N2 isomers?

A: This is intrinsic to the electronic structure of the benzotriazolyl anion. The anion is resonance-stabilized, delocalizing the negative charge across N1, N2, and N3.

  • N1-Alkylation (Kinetic/Polar): The N1 position typically has higher electron density and is often the kinetic product. N1-alkylated products are more polar and chemically asymmetric.

  • N2-Alkylation (Thermodynamic/Steric): The N2 position is less sterically hindered (flanked by nitrogens, not the benzene ring protons). N2 isomers are thermodynamically more stable in many cases and are less polar.

The "Hard/Soft" Rule:

  • Hard Electrophiles (e.g., alkyl sulfates, small alkyl halides) often favor N1 .

  • Soft/Bulky Electrophiles or conditions allowing equilibration often favor N2 .

Visualization: The Alkylation Pathway

The following diagram illustrates the bifurcation point where your reaction conditions dictate the product ratio.

Benzotriazole_Pathway Start Benzotriazole (BtH) (Tautomeric Mixture) Base Deprotonation (Base: KOH, NaH, K2CO3) Start->Base Anion Bt Anion (Ambident Nucleophile) Base->Anion -H+ Path_N1 Path A: N1 Attack (High e- Density) Anion->Path_N1 Kinetic Control Polar Solvents Path_N2 Path B: N2 Attack (Steric Freedom) Anion->Path_N2 Thermodynamic Control Bulky R-X Prod_N1 N1-Alkyl Bt (Asymmetric, More Polar) Path_N1->Prod_N1 Prod_N2 N2-Alkyl Bt (Symmetric, Less Polar) Path_N2->Prod_N2

Caption: Mechanistic bifurcation in benzotriazole alkylation. Solvent polarity and electrophile sterics drive the N1 vs. N2 ratio.

Module 2: Protocol Optimization (Standard & Green)

Q: My yields are low (<50%) using standard alkyl halides. How do I fix this?

A: Low yields often stem from moisture (quenching the anion) or poor phase transfer. Recommendation: Switch to a Phase Transfer Catalysis (PTC) system. This is superior to standard reflux because it keeps the bulk of the base in the aqueous phase and the organic reactants in the organic phase, minimizing hydrolysis of the alkyl halide.

Protocol A: Optimized PTC Alkylation (High Yield)

Best for: Primary and secondary alkyl halides.

ParameterSpecificationRationale
Solvent Toluene or BenzeneNon-polar solvents often enhance N1 selectivity slightly and allow easy water separation.
Base 50% NaOH or KOH (aq)High concentration forces the equilibrium to the anion.
Catalyst TBAB (Tetrabutylammonium bromide) or 18-Crown-6 Essential for shuttling the Bt anion into the organic phase.
Stoichiometry 1.0 eq Bt : 1.2 eq R-X : 0.05 eq CatSlight excess of electrophile compensates for hydrolysis.

Step-by-Step:

  • Dissolve Benzotriazole (10 mmol) in Toluene (30 mL).

  • Add 50% NaOH solution (10 mL).

  • Add TBAB (0.5 mmol). Stir vigorously for 10 min.

  • Add Alkyl Halide (12 mmol) dropwise.

  • Critical: Stir at 60°C (not reflux) to balance rate vs. elimination side-reactions.

  • Monitor via TLC. N2 isomer usually elutes faster (higher Rf) than N1.

Q: I need to avoid Alkyl Halides. Can I use Alcohols?

A: Yes, utilize the Mitsunobu Reaction . Note: This method typically favors N1-alkylation for primary alcohols but can shift to N2 with bulky secondary alcohols due to the steric bulk of the Triphenylphosphine oxide byproduct.

Protocol B: Mitsunobu Coupling
  • Reagents: Bt (1.0 eq), Alcohol (1.0 eq), PPh3 (1.2 eq).

  • Solvent: Anhydrous THF (0.1 M).

  • Addition: Cool to 0°C. Add DIAD or DEAD (1.2 eq) dropwise.

  • Troubleshooting: If no reaction occurs, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 for more difficult substrates.

Module 3: Purification & Identification (The "Symmetry Test")

Q: How do I definitively tell N1 from N2 isomers without X-ray?

A: You must use 1H NMR . The symmetry of the molecule is your diagnostic tool.

The Symmetry Rule
  • N2-Isomer (Symmetric): The N2-substituted benzotriazole possesses a plane of symmetry passing through the N2-R bond and bisecting the benzene ring.

    • NMR Signal: The benzene protons appear as an AA'BB' system. You will see two distinct multiplets (often centered around 7.4 and 7.9 ppm), each integrating for 2 protons.

  • N1-Isomer (Asymmetric): The N1-substitution breaks the symmetry of the benzene ring.

    • NMR Signal: The benzene protons form an ABCD system. While they may overlap, they are chemically non-equivalent. You will often see a more complex multiplet pattern or 3-4 distinct signals depending on the resolution.

Quick Reference Table: Isomer Properties
FeatureN1-Alkyl Benzotriazole N2-Alkyl Benzotriazole
Symmetry AsymmetricSymmetric (

plane)
1H NMR (Aromatic) Complex Multiplet (ABCD)Symmetric Multiplet (AA'BB')
Polarity (TLC) Higher (Lower Rf)Lower (Higher Rf)
Melting Point Generally Solid (Higher MP)Often Liquid/Oil (Lower MP)
UV Spectra

~250-260 nm

~270-280 nm

Module 4: Advanced Troubleshooting Flowchart

Use this logic flow to diagnose experimental failures.

Troubleshooting Issue Start: What is the problem? Yield Low Yield (<40%) Issue->Yield Selectivity Wrong Isomer Ratio Issue->Selectivity Check_Water Check: Are reagents dry? Water kills Alkyl Halides Yield->Check_Water Check_Sterics Check: Steric Bulk Selectivity->Check_Sterics Check_Base Check: Base Strength Try PTC (NaOH/TBAB) Check_Water->Check_Base Soln_N1 To favor N1: Use Polar Aprotic (DMF/DMSO) Use smaller electrophile Check_Sterics->Soln_N1 Goal: N1 Soln_N2 To favor N2: Use Non-polar (Toluene) Allow thermodynamic equilibration Check_Sterics->Soln_N2 Goal: N2

Caption: Diagnostic logic for common benzotriazole synthesis failures.

References

  • Katritzky, A. R., et al. "The chemistry of benzotriazole." Chemical Reviews, 1998.

  • Wang, M. L., & Tseng, Y. H. "Analysis of Phase-Transfer-Catalyzed Alkylation."[1] Academia.edu, 2002.

  • Le, Z. G., et al. "Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH." ResearchGate, 2009.

  • Carta, A. "13C-NMR as Useful Tool for Unambiguous Identification of Ring Substituted N1/N2-Alkylbenzotriazole Isomers." Heterocycles, 2002.[2][3]

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Conditions."

Sources

Technical Support Center: Purification of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Ph.D.) Ticket Topic: Overcoming solubility, detection, and retention issues with morpholine scaffolds.

Welcome to the Morpholine Support Hub

As a Senior Application Scientist, I see more tickets regarding morpholine purification than almost any other heterocycle. Morpholine is a "privileged scaffold" in medicinal chemistry—improving metabolic stability and solubility (e.g., Gefitinib, Linezolid)—but these same properties make it a nightmare to purify.

This guide is not a textbook; it is a troubleshooting manual designed to unblock your workflow immediately. We focus on the three "pain points": Invisibility (UV detection), Streaking (Silica interactions), and Water Solubility (Extraction loss).

Module 1: The "Invisible" Product (Detection Issues)

User Issue: "My LC-MS shows the mass, but I see nothing on my TLC plate under UV, and my flash collector isn't triggering."

Root Cause: The morpholine ring itself is non-aromatic and lacks a chromophore. Unless your derivative has a conjugated system (e.g., an aryl group attached), it will be UV-silent at standard 254 nm wavelengths.

Troubleshooting Protocol: Visualization Stains

Do not rely on UV. Use these specific chemical stains to visualize your compound.[1]

Stain ReagentTarget FunctionalityPreparation / Usage
Dragendorff’s Reagent Tertiary Amines (Best for N-substituted morpholines)Orange spots on yellow background. Specific to alkaloids and tertiary amines. Does not require heating.
Iodine Chamber General Organics Brown spots. Reversible. Place TLC plate in a jar with

crystals. Morpholines form charge-transfer complexes with iodine.
Ninhydrin Secondary Amines (Free morpholine)Pink/Red spots. Requires heating (

C). Note: N-substituted (tertiary) morpholines will NOT stain well.
KMnO₄ Oxidizable Groups Yellow spots on purple. General stain. Good if your derivative has alkenes or oxidizable centers.[2]

Pro-Tip: If using automated flash chromatography (e.g., ISCO/Biotage), switch your detection mode to "All-Wavelength" (200–800 nm) or use an ELSD (Evaporative Light Scattering Detector) if available. If limited to UV, monitor at 200–210 nm , but be aware that solvent cutoff (especially Acetone/EtOAc) will cause baseline noise.

Module 2: The "Sticky" Column (Chromatography Tailing)

User Issue: "My product streaks from the baseline to the solvent front. I can't separate it from impurities."

Root Cause: The Silanol Effect . Silica gel (


) is acidic (

). Morpholine derivatives are basic (

). The morpholine nitrogen protonates on the silica surface, forming a strong ionic bond that standard solvents cannot break efficiently.
The Solution: Amine Modifiers

You must introduce a "sacrificial base" to compete for the silanol sites.

Experimental Protocol: The "Ammoniated" Mobile Phase

  • Standard Modifier: Add 1% Triethylamine (TEA) or 1%

    
     (aq)  to your organic solvent mixture.
    
  • The "Magic" Solvent System: For difficult morpholines, use the following gradient:

    • Solvent A: Dichloromethane (DCM)[3]

    • Solvent B: 10:1 Methanol :

      
       (ammonium hydroxide)
      
    • Gradient: 0% to 10% B.

    • Why: The ammonia keeps the morpholine in its free-base form (neutral), preventing it from sticking to the acidic silica.

Diagram: The Silanol Competition Mechanism The following diagram illustrates why your compound streaks and how the modifier fixes it.

SilanolEffect cluster_0 Standard Conditions (Streaking) cluster_1 With Amine Modifier (Clean Elution) Silica Acidic Silanol (Si-OH) Bond Ionic Bond (Stuck) Silica->Bond Morpholine Morpholine (R-NH+) Morpholine->Bond Silica2 Acidic Silanol (Si-OH) Modifier Modifier (TEA/NH3) Silica2->Modifier Blocked by Modifier FreeMorph Free Morpholine (R-N:) FreeMorph->FreeMorph Elutes Freely

Caption: Figure 1. Mechanism of amine modifiers blocking acidic silanol sites to prevent morpholine retention.

Module 3: The Aqueous Abyss (Extraction Challenges)

Root Cause: Morpholine is highly polar and miscible with water. Simple derivatives often have a


. Standard solvents like Diethyl Ether or Hexanes will not  extract them. Even DCM is often insufficient.
Troubleshooting Protocol: The "Salting Out" & Polar Extraction

You must alter the partition coefficient (


) by saturating the aqueous layer and using a more polar organic system.

Step-by-Step Extraction Guide:

  • Saturate Aqueous Layer: Add solid NaCl (table salt) to your aqueous layer until no more dissolves. This increases the ionic strength, forcing the organic molecule out ("Salting Out").

  • The "Golden" Solvent Mix: Do NOT use pure DCM. Use Chloroform : Isopropanol (3:1) .[4]

    • Why: Isopropanol (IPA) is polar enough to hydrogen bond with the morpholine, while Chloroform provides the organic density. This mixture is legendary in total synthesis for extracting polar amines [1].

  • pH Swing (Critical): Ensure the aqueous layer is pH > 10 (use NaOH or

    
    ). If the pH is neutral or acidic, the morpholine is protonated (cationic) and will stay in the water 100% of the time.
    

Data: Extraction Efficiency Comparison Recovery of a model polar morpholine derivative from water (pH 10).

Solvent SystemRecovery %Notes
Diethyl Ether< 5%Too non-polar.
Dichloromethane (DCM)40-60%Moderate. Often forms emulsions.
Ethyl Acetate20-30%Poor for amines; risk of hydrolysis.
Chloroform : IPA (3:1) > 95% The Gold Standard.
n-Butanol> 90%High boiling point makes removal difficult.
Module 4: Scavenging (Removing Excess Reagent)

User Issue: "I used morpholine as a nucleophile in excess. How do I remove the unreacted morpholine without running a column?"

Root Cause: You have a mixture of Product (Tertiary amine) and Reagent (Secondary amine).

The Solution: Solid Phase Extraction (SCX)

If your product is non-basic (e.g., you formed an amide), use an Acidic Scavenging Resin . If your product is basic, use a Chemical Scavenger (Isocyanate resins).

Workflow: The Purification Decision Tree

PurificationTree Start Purification Strategy IsProductBasic Is the Product Basic? Start->IsProductBasic NonBasic No (e.g., Amide) IsProductBasic->NonBasic No Basic Yes (Tertiary Amine) IsProductBasic->Basic Yes AcidWash Wash with 1M HCl Morpholine stays in water NonBasic->AcidWash Volatility Is Product Volatile? Basic->Volatility VolatileYes Yes (<200 MW) Volatility->VolatileYes Yes VolatileNo No (Complex) Volatility->VolatileNo No SaltForm Form HCl Salt Recrystallize VolatileYes->SaltForm Scavenger Use PS-Isocyanate Resin (Reacts with excess Morpholine) VolatileNo->Scavenger

Caption: Figure 2. Decision matrix for removing excess morpholine reagent based on product properties.

References
  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Retrieved from [Link]

  • Teledyne ISCO. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link] (General guidance on amine chromatography).

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Reich, H. J. (n.d.). TLC Stains. University of Wisconsin-Madison. Retrieved from [Link]

  • Ataman Chemicals. (n.d.). Morpholine Technical Data Sheet. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-[1-(Benzotriazol-1-yl)propyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[1-(Benzotriazol-1-yl)propyl]morpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Reaction Overview

The synthesis of 4-[1-(Benzotriazol-1-yl)propyl]morpholine is typically achieved through a one-pot, three-component reaction involving morpholine, propionaldehyde, and benzotriazole. This is a variation of the Mannich reaction. The general scheme involves the formation of an intermediate from morpholine and propionaldehyde, which then undergoes nucleophilic attack by the benzotriazole anion.

A key challenge in this synthesis is controlling the regioselectivity of the alkylation on the benzotriazole ring. Alkylation can occur at either the N1 or N2 position, leading to two different isomers.[1] The ratio of these isomers is highly dependent on reaction conditions.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Problem: Low or No Product Yield

Q1: My reaction has a low yield, and I'm recovering a significant amount of unreacted benzotriazole. What's going wrong?

A1: This is a common issue that often points to incomplete formation of the benzotriazole anion, which is the active nucleophile in the reaction.

  • Insufficient Base: The pKa of benzotriazole is approximately 8.2, requiring a sufficiently strong base to deprotonate it effectively. If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting materials.

  • Inadequate Reaction Time: The deprotonation and subsequent alkylation may require more time to reach completion. Ensure the reaction is monitored over a sufficient period.[2]

  • Moisture in Reagents/Solvent: Water can protonate the benzotriazole anion, rendering it non-nucleophilic. Ensure all reagents and solvents are anhydrous.

Solutions:

  • Choice of Base: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[3] If using a weaker base like potassium carbonate (K2CO3), ensure it is finely powdered and used in excess (at least 1.5 equivalents).[1]

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the consumption of benzotriazole. The reaction should only be quenched after the starting material is no longer visible on the TLC plate.

  • Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., distillation over sodium/benzophenone for THF). Use freshly opened or properly stored anhydrous reagents.

Q2: The reaction is sluggish and stalls before all starting materials are consumed. How can I drive it to completion?

A2: A stalled reaction can be due to several factors, including temperature, solvent effects, or catalyst deactivation if one is used.

  • Suboptimal Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Room temperature may not be sufficient.[1]

  • Solvent Polarity: The choice of solvent can significantly impact reaction rates. A solvent that does not adequately solubilize the reactants or intermediates can slow down the reaction.

  • Reagent Purity: Impurities in the starting materials can sometimes interfere with the reaction.

Solutions:

  • Increase Temperature: Gradually increase the reaction temperature, for example, from room temperature to 50-80 °C, while monitoring for any potential side product formation via TLC.[1]

  • Solvent Optimization: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often effective for N-alkylation reactions as they can help to solvate the ions involved.[4]

  • Reagent Purity Check: Ensure the purity of your morpholine, propionaldehyde, and benzotriazole using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction.

Problem: Impure Product & Side Reactions

Q3: My TLC shows multiple spots, indicating the formation of byproducts. What are they and how can I minimize them?

A3: The most common byproduct is the N2-alkylated isomer of benzotriazole. Other possibilities include self-condensation products of propionaldehyde or bis-alkylation.

  • N2-Alkylated Isomer: The formation of the N2 isomer is a well-known challenge in benzotriazole chemistry.[5] The ratio of N1 to N2 isomers is influenced by the solvent, counter-ion, and steric hindrance of the alkylating agent.[6]

  • Aldol Condensation: Propionaldehyde can undergo self-condensation under basic conditions, leading to impurities.

Solutions:

  • Control of Regioselectivity: Generally, polar solvents tend to favor the formation of the N2 isomer, while non-polar solvents can favor the N1 isomer. Experimenting with different solvents may help to improve the desired N1:N2 ratio. The use of certain Lewis acids has also been shown to control the regioselectivity of benzotriazole alkylation.[5]

  • Order of Addition: Adding the propionaldehyde slowly to the mixture of morpholine, benzotriazole, and base can help to minimize its self-condensation by keeping its instantaneous concentration low.

  • Purification: While prevention is ideal, careful column chromatography can often separate the N1 and N2 isomers.

Problem: Purification Challenges

Q4: I'm having difficulty purifying the product. It's an oil that is difficult to handle and streaks on the silica gel column.

A4: The basic nitrogen of the morpholine ring can interact strongly with the acidic silica gel, leading to poor separation. The oily nature of the product can also make handling and crystallization challenging.

Solutions:

  • TLC System Optimization: Before running a column, find a solvent system that gives a good separation and a reasonable Rf value (around 0.3-0.4) for your product on the TLC plate.

  • Deactivating Silica Gel: To reduce streaking, you can add a small amount of a basic modifier like triethylamine (typically 0.5-1%) to your column eluent. This will neutralize the acidic sites on the silica gel.

  • Alternative Purification: If column chromatography is still problematic, consider other purification techniques such as distillation under reduced pressure, if the product is thermally stable.[7] Another approach is to try and form a salt (e.g., hydrochloride) which may be crystalline and easier to purify by recrystallization.

  • Decolorization: If your product is colored, it may be due to tarry impurities.[8] A treatment with activated charcoal before the final purification step can help to remove these colored impurities.[8]

Frequently Asked Questions (FAQs)

Q5: What is the optimal stoichiometry of the reactants?

A5: A good starting point is to use a slight excess of morpholine and propionaldehyde relative to benzotriazole. A typical ratio would be 1.0 equivalent of benzotriazole, 1.1 equivalents of morpholine, and 1.1 equivalents of propionaldehyde. The base should be used in at least a stoichiometric amount to benzotriazole, with an excess often being beneficial.[1]

Q6: How can I effectively monitor the reaction's progress?

A6: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials on a silica gel plate. A typical eluent system to start with is a mixture of ethyl acetate and hexanes. The disappearance of the benzotriazole spot is a good indicator of reaction completion.

Q7: Is it possible to perform this reaction without a solvent?

A7: Solvent-free, or "neat," reactions are possible and can be more environmentally friendly.[9] This often requires heating the mixture of reactants. However, controlling the reaction temperature and ensuring efficient mixing can be more challenging.

Experimental Protocols

Protocol 1: General Synthesis of 4-[1-(Benzotriazol-1-yl)propyl]morpholine

This protocol is a generalized starting point and may require optimization.

  • To a stirred suspension of benzotriazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF (5-10 mL per gram of benzotriazole), add morpholine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propionaldehyde (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the benzotriazole is consumed, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous layer).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% triethylamine) to yield the desired product.

ReagentMolar Eq.Notes
Benzotriazole1.0Limiting reagent
Morpholine1.1Slight excess
Propionaldehyde1.1Slight excess, add slowly
Potassium Carbonate1.5Finely powdered, anhydrous
DMF-Anhydrous
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Prepare a TLC chamber with your chosen eluent (e.g., 7:3 Hexanes:Ethyl Acetate).

  • On a silica gel TLC plate, draw a baseline with a pencil.

  • Spot a solution of your benzotriazole starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.

  • Place the plate in the chamber and allow the eluent to run up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (254 nm). The disappearance of the benzotriazole spot in the reaction mixture lane indicates the reaction is progressing.

Visual Diagrams

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Starting Materials (Benzotriazole, Morpholine, Propionaldehyde, Base) Mixing Combine Reagents & Stir Reagents->Mixing Solvent Anhydrous Solvent (e.g., DMF) Solvent->Mixing Monitoring Monitor by TLC Mixing->Monitoring 12-24h Quench Quench with Water Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: General workflow for the synthesis of 4-[1-(Benzotriazol-1-yl)propyl]morpholine.

References

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024, May 18). PMC. Retrieved from [Link]

  • An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Lewis acid-switched regiodivergent N 1 /N 2 -alkylation of ben-zotriazoles with α-hydroxyl diazo compounds. (2026, January 7). RSC Publishing. Retrieved from [Link]

  • Gene Tools, LLC. (n.d.). Troubleshooting. Retrieved from [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (2016, October 6). TSI Journals. Retrieved from [Link]

  • Method for purification of benzotriazole derivative. (n.d.). Google Patents.
  • Purification of benzotriazole. (n.d.). Google Patents.
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Synthesis and utility of some N-substituted benzotriazoles. (n.d.). UFDC Image Array 2. Retrieved from [Link]

Sources

Technical Support Center: Stability of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" but Temperamental Scaffold

Morpholine is a "privileged structure" in medicinal chemistry, found in blockbuster drugs like Gefitinib , Linezolid , and Timolol . It is favored for its ability to modulate solubility and metabolic stability.[1] However, in solution—particularly during formulation, storage, or LC-MS analysis—morpholine rings exhibit specific vulnerabilities that often lead to confusing data artifacts or compound degradation.

This guide addresses the three most critical stability failure modes for morpholine compounds: N-Oxidation , Solvent-Induced Quaternization , and pH-Dependent Precipitation .

Diagnostic & Troubleshooting Modules

Module A: The "Phantom" M+16 Peak (Oxidative Instability)

Symptom: During LC-MS analysis of a stored sample, you observe a new peak with a mass shift of +16 Da (or +32 Da) relative to the parent compound. The peak area increases over time in solution.[1]

Root Cause: Morpholine nitrogen is electron-rich and susceptible to oxidation, forming an N-Oxide .[2] This is rarely due to atmospheric oxygen alone but is typically driven by trace peroxides present in aging solvents (ethers, THF, PEG, or un-stabilized isopropanol).

  • Mechanism: The lone pair on the nitrogen attacks the electrophilic oxygen of the peroxide.[1]

  • Risk Factor: High for both secondary (N-H) and tertiary (N-R) morpholines.[1]

Troubleshooting Protocol:

StepActionTechnical Rationale
1 Check Solvent Age Solvents like THF and Dioxane accumulate peroxides over time.[1] If the bottle is >3 months old, discard it.
2 Add Antioxidant Spike the sample solvent with 0.05% BHT (Butylated hydroxytoluene) .[1] If the M+16 peak formation halts, the cause is oxidative.
3 Verify with Reduction Treat the sample with Triphenylphosphine (PPh3) . PPh3 reduces N-oxides back to the parent amine.[1] If the peak disappears, it is confirmed as an N-oxide.

Visual Pathway:

NOxidePath cluster_0 Oxidative Degradation M Morpholine Drug (Tertiary Amine) NO N-Oxide Impurity (M+16 Da) M->NO Nu: Attack on O P Peroxides (in Solvent) P->NO

Figure 1: The oxidative conversion of morpholine to its N-oxide form, driven by solvent impurities.

Module B: The Chlorinated Solvent Trap (Quaternization)

Symptom: You observe a degradation product in Dichloromethane (DCM) or Chloroform that is not present in Methanol or DMSO.[1] The impurity mass is M+14 (methylation artifact) or M+48/50 (chloromethyl adduct).[1]

Root Cause: Morpholine is a strong enough nucleophile to react with halogenated solvents via an SN2 mechanism , especially upon prolonged storage.[1]

  • Reaction: The nitrogen attacks the methylene carbon of DCM, displacing a chloride ion. This forms a Chloromethyl Morpholinium Salt (also known as the "DCM adduct").[1]

  • Risk Factor: Critical.[1] Many researchers unknowingly store stock solutions in DCM, leading to "ghost" impurities.[1]

Troubleshooting Protocol:

  • Immediate Action: Evaporate the DCM immediately and reconstitute in DMSO or Acetonitrile .[1]

  • Verification: If you suspect a DCM adduct, run an NMR.[1] You will see a distinct singlet peak around 5.0–5.5 ppm corresponding to the N-CH2-Cl protons.[1]

Visual Pathway:

DCMReaction M Morpholine (Nucleophile) TS Transition State (S_N2) M->TS DCM Dichloromethane (Solvent) DCM->TS Prod Chloromethyl Morpholinium Salt (Quaternary) TS->Prod Slow (Days/Weeks)

Figure 2: The SN2 reaction between morpholine and DCM, a common cause of sample degradation during storage.

Module C: The pKa Cliff (Solubility Crashes)

Symptom: The compound is soluble in DMSO stock but precipitates immediately upon dilution into PBS (pH 7.4) or cell culture media.[1]

Root Cause: The pKa of the morpholine nitrogen is approximately 8.3 .[1]

  • At pH < 6.0: Morpholine is protonated (cationic) and highly soluble.[1]

  • At pH 7.4 (Physiological): The pH is close to the pKa. A significant fraction (~10-15%) exists as the neutral free base .[1] If the rest of the molecule is lipophilic, this neutral fraction reaches its solubility limit and crashes out, pulling the equilibrium with it.

Troubleshooting Protocol:

Buffer SystemSuitabilityNotes
PBS (pH 7.4) ⚠️ RiskyMay require co-solvents (cyclodextrins) if the drug is lipophilic.[1]
Acetate (pH 5.0) ✅ ExcellentMorpholine is fully protonated (>99%).[1]
Mesylate Salt ✅ ExcellentPre-forming the mesylate salt often improves dissolution kinetics compared to the free base.[1]

Standardized Stress Testing Protocol

To validate the stability of a new morpholine-containing lead, execute this "Killer Experiment" before moving to animal studies.

Objective: Determine susceptibility to N-oxidation and solvent alkylation.

Materials:

  • Test Compound (1 mg/mL)

  • Solvents: Fresh THF, Aged THF (>6 months), DCM, DMSO.

  • Oxidant: 0.3% Hydrogen Peroxide (H2O2).[1]

Workflow:

  • Vial A (Control): Compound in DMSO (Store at 4°C).

  • Vial B (Oxidative Stress): Compound in Fresh THF + 10 µL of 0.3% H2O2. (Mimics aged solvent).[1]

  • Vial C (Alkylating Stress): Compound in DCM .[1] Store at Room Temp for 24 hours.

  • Analysis: Analyze all vials via LC-MS at T=0 and T=24h.

Pass Criteria:

  • Vial B: < 2% conversion to N-Oxide (M+16).[1] If higher, formulation must strictly exclude peroxides.

  • Vial C: < 0.5% conversion to DCM adduct. If higher, strictly ban chlorinated solvents for storage.

Frequently Asked Questions (FAQ)

Q: Can I use morpholine as a buffer component for my morpholine-drug assay? A: Avoid if possible. Using morpholine (buffer) with a morpholine-containing drug can interfere with MS quantification due to ion suppression or competitive ionization.[1] Use HEPES or MOPS (which contains a morpholine ring but is zwitterionic and distinct) only if validated.[1] Note that MOPS itself can form radical species under UV light [1].[1]

Q: My morpholine compound turns yellow in solution. Is it degrading? A: Likely, yes.[1] Yellowing often indicates N-oxide formation followed by complex rearrangement or radical-induced degradation.[1] However, if you are using DCM, the "red/yellow" color is a classic sign of the amine-DCM reaction [2].

Q: Is the N-Oxide a toxic metabolite? A: Not necessarily, but it is a metabolic "soft spot." In vivo, morpholines are frequently metabolized to N-oxides (via Flavin-containing Monooxygenases, FMOs) or lactams (via P450s) [3]. Stability data here predicts metabolic liability.[1]

References

  • Poddel'sky, S., et al. (2026).[1][3] Mechanistic basis for 2-aminopurine quenching by morpholine- and piperazine-based Good's buffers. ResearchGate. Link

  • Reddit Chemistry Community. (2016).[1][4] PSA: Be wary of nucleophilic amines and dichloromethane.[1][4] Link

  • Bickel, M. H. (1969).[1] The pharmacology and biochemistry of N-oxides. Pharmacological Reviews. (Contextual grounding for N-oxide metabolism).

  • Nevstad, G. O., & Songstad, J. (1984). The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica. Link

Sources

Technical Support Center: Recrystallization of Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Type: Method Development / Purification Strategy Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Benzotriazole (BTA) and its derivatives are nitrogen-rich heterocycles essential in drug discovery (e.g., antifungals, anticancer agents) and industrial applications (corrosion inhibitors).[1][2][3][4][5][6] Their purification is often complicated by tautomeric equilibrium (1H vs. 2H) , "oiling out" (liquid-liquid phase separation), and oxidation-induced discoloration .

This guide provides a self-validating protocol designed to maximize yield and purity while addressing these specific physicochemical challenges.

Critical Safety Advisory

⚠️ DANGER: EXPLOSION HAZARD

  • 1-Hydroxybenzotriazole (HOBt) and its hydrates are classified as desensitized explosives. They can detonate if heated rapidly or allowed to dry out completely under friction. NEVER scrape dry HOBt with metal spatulas.

  • Thermal Decomposition: Many benzotriazole derivatives decompose exothermically above 160°C. Ensure your heating bath is limited to 20°C below the compound’s melting point.

Module 1: Solvent System Selection

The choice of solvent dictates not just yield, but the specific tautomer isolated. Benzotriazoles are amphoteric; they can act as weak acids or bases.

Solvent Decision Matrix
Derivative ClassPolarity ProfileRecommended Solvent SystemMechanism of Action
Parent BTA / Polar Derivatives High PolarityWater / Ethanol (1:1) High solubility in hot EtOH; sharp solubility drop in water upon cooling.
Lipophilic / Alkylated Derivatives Low PolarityToluene / Heptane Toluene solubilizes the aromatic core; Heptane acts as the anti-solvent to force lattice formation.
High Melting Point (>200°C) Very High StabilityDMF / Water DMF dissolves stubborn crystals; Water acts as a strong anti-solvent. Note: Requires thorough drying to remove DMF.
Halogenated Derivatives IntermediateEthyl Acetate / Hexane Standard "Good/Poor" pairing. Avoids protic solvents if hydrolysis is a concern.
Expert Insight: The Tautomer Trap

Benzotriazoles exist in equilibrium between the 1H (benzenoid) and 2H (quinoid) forms.

  • In Solution: The 1H form is generally more stable in polar solvents (EtOH, Water) due to dipole interactions.

  • Protocol Implication: To ensure batch-to-batch consistency, always use the same solvent system. Switching from Ethanol to Toluene can shift the tautomeric ratio or polymorphic form, altering the melting point.

Module 2: The Master Protocol (Step-by-Step)

This protocol uses a Dual-Solvent (Good/Poor) approach, which provides finer control over supersaturation than single-solvent cooling.

Workflow Diagram

RecrystallizationProtocol Start Crude Benzotriazole Derivative Dissolve 1. Dissolution (Reflux in 'Good' Solvent) Start->Dissolve Charcoal 2. Decolorization (Add Activated Carbon) Dissolve->Charcoal If colored impurities present Filter 3. Hot Filtration (Remove Carbon/Insolubles) Dissolve->Filter If clear Charcoal->Filter AntiSolvent 4. Anti-Solvent Addition (Add 'Poor' Solvent to Cloud Point) Filter->AntiSolvent Reheat 5. Re-clarification (Add drops of 'Good' solvent) AntiSolvent->Reheat Until clear Cooling 6. Controlled Cooling (Ambient -> 4°C) Reheat->Cooling Isolate 7. Filtration & Drying Cooling->Isolate

Figure 1: Standard operating procedure for dual-solvent recrystallization of benzotriazoles.

Detailed Methodology
  • Dissolution (The "Good" Solvent):

    • Place crude solid in a flask. Add the minimum amount of the "Good" solvent (e.g., Ethanol) needed to dissolve the solid at near-reflux temperature.

    • Why? Minimizing volume maximizes recovery yield.

  • Decolorization (Optional but Recommended):

    • If the solution is yellow/brown (oxidation byproducts), remove the heat source, wait 60 seconds, and add activated charcoal (1-2% by weight).

    • Tech Note: Never add charcoal to a boiling solution; it will boil over instantly (nucleation sites).

  • Hot Filtration:

    • Filter the hot solution through a pre-warmed fluted filter paper or a heated sintered glass funnel to remove charcoal/insolubles.

  • The "Cloud Point" Technique:

    • Maintain the filtrate at near-boiling.

    • Dropwise, add the "Poor" solvent (e.g., Water) until a persistent turbidity (cloudiness) appears.

    • Add just enough "Good" solvent (Ethanol) to make the solution clear again.

  • Controlled Nucleation:

    • Remove from heat.[7][8][9][10] Allow the flask to cool to room temperature undisturbed. Do not use an ice bath yet.

    • Why? Rapid cooling traps impurities and causes "oiling out."[10]

  • Harvest:

    • Once crystals form at room temperature, cool to 4°C to maximize yield. Filter and wash with cold "Poor" solvent.

Module 3: Troubleshooting Guide

Issue 1: "Oiling Out" (The Nightmare Scenario)

Symptoms: The product separates as liquid droplets at the bottom of the flask instead of crystals.[11][12] Cause: The compound's melting point is lower than the solvent's boiling point, or the impurity profile is depressing the melting point (colligative properties).[10]

The Fix (Decision Tree):

OilingOutFix Problem Problem: Product Oils Out CheckTemp Is solution temp > Product MP? Problem->CheckTemp Yes Yes CheckTemp->Yes No No (Impurity Effect) CheckTemp->No Solution1 Add more solvent to lower saturation temp Yes->Solution1 Solution2 Re-heat and Triturate (Vigorous Stirring) No->Solution2 Solution3 Seed Crystal at T = MP - 5°C Solution1->Solution3 If fails Solution2->Solution3 If fails

Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).

Specific Interventions for Oiling Out:

  • The Trituration Hack: If oil forms, reheat to dissolve, then cool to the temperature where oiling just starts.[13] Vigorously stir or scratch the glass. The mechanical energy can force the oil droplets to crystallize.

  • Seeding: Save a tiny crystal from a previous batch (or a crude speck). Add it to the solution when it is slightly supersaturated but before the oiling temperature is reached.

Issue 2: Low Yield
  • Diagnosis: Product remains in the mother liquor.

  • Fix:

    • Check pH. Benzotriazoles are acidic (pKa ~8.2).[2] If your solvent is basic, the compound forms a salt and stays dissolved. Acidify slightly with Acetic Acid to ensure the neutral protonated form (1H) precipitates.

    • Concentrate the mother liquor and run a "second crop" crystallization (note: second crops are always less pure).

Issue 3: Colored Impurities Persist
  • Diagnosis: Oxidation products (azo-dimers) are structurally similar to the product.

  • Fix: If charcoal fails, switch to Sodium Dithionite . Add a small amount of aqueous sodium dithionite during the dissolution step (if using a water-miscible system). It chemically reduces the colored oxidized species.

Module 4: FAQ

Q: Can I use DMSO instead of DMF? A: Technically yes, but no . DMSO has a high boiling point (189°C) and is incredibly difficult to remove from the crystal lattice without high-vacuum ovens. DMF is easier to wash away with water/ether.

Q: My crystals are needles, but the literature says plates. Why? A: Benzotriazoles are polymorphic. Rapid cooling typically yields needles (kinetic product), while slow evaporation yields plates/prisms (thermodynamic product). If the melting point and NMR match, the morphology is likely a physical, not chemical, variance.

Q: How do I dry the crystals? A: Vacuum oven at 50°C is standard. Warning: Do not exceed 60°C for nitro-substituted benzotriazoles without DSC safety data, as they can be thermally unstable.

References

  • Katritzky, A. R., et al. "The Tautomerism of Benzotriazole and its Derivatives." Chemical Reviews, vol. 98, no. 2, 1998. (Foundational text on 1H vs 2H isomers).

  • Sigma-Aldrich. "1-Hydroxybenzotriazole Hydrate Safety Data Sheet." (Critical safety data regarding explosivity).

  • Mettler Toledo. "Oiling Out in Crystallization: Causes and Solutions." (Mechanistic explanation of LLPS).

  • Ataman Chemicals. "Solubility Profile of Benzotriazole." (Solvent compatibility data).

  • University of York. "Recrystallization Troubleshooting: Oiling Out and seeding." (Standard academic protocols).

Sources

Troubleshooting peak splitting in NMR of 4-[1-(Benzotriazol-1-yl)propyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Splitting in NMR of 4-[1-(Benzotriazol-1-yl)propyl]morpholine Role: Senior Application Scientist / Technical Support Lead

Welcome to the Advanced NMR Support Center

Subject: Technical Note #BT-404: Resolving Spectral Complexity in Benzotriazole-Mannich Bases Molecule: 4-[1-(Benzotriazol-1-yl)propyl]morpholine Status: Active Guide

You are likely accessing this guide because your


H NMR spectrum shows "extra" peaks, unexpected multiplets, or a "doubling" of signals that suggests your sample is impure, even after rigorous chromatography.

Do not panic. This molecule is a perfect storm of Regioisomerism and Stereochemical Non-equivalence . What you are seeing is likely intrinsic to the chemistry, not necessarily a failure of purification.

Part 1: The Diagnostic Workflow

Before altering your purification method, use this logic flow to identify the source of your spectral complexity.

TroubleshootingFlow Start START: Characterize the 'Splitting' Q1 Are there TWO distinct sets of signals (e.g., two triplet methyls)? Start->Q1 Isomerism ISSUE: Regioisomerism (N1 vs N2) Benzotriazole alkylation creates two stable isomers. Q1->Isomerism Yes (Ratio ~80:20 or similar) Q2 Is the splitting only in CH2 groups (Propyl or Morpholine)? Q1->Q2 No, integral ratios are 1:1 Chirality ISSUE: Diastereotopicity The C1 chiral center makes adjacent protons non-equivalent. Q2->Chirality Yes, complex multiplets Q3 Are peaks broad or shifting with concentration? Q2->Q3 No, simple broadening Salt ISSUE: Protonation/Exchange Morpholine Nitrogen is protonating (Acidic CDCl3). Q3->Salt Yes

Figure 1: Diagnostic decision tree for identifying the root cause of peak splitting.

Part 2: Deep Dive Troubleshooting

Issue A: The "Double Spectrum" (Regioisomerism)

Symptom: You see two distinct triplets for the terminal methyl group (approx. 0.9 ppm) and a duplicated aromatic region. Root Cause: Benzotriazole is an ambident nucleophile. During the synthesis (likely a Mannich-type reaction or alkylation), the propyl-morpholine chain can attach to either the N1 or N2 position of the triazole ring.

  • N1-Isomer (Major): Usually the kinetic and thermodynamic product. Lower symmetry.

  • N2-Isomer (Minor): Often forms in 10-30% yields. Higher symmetry in the triazole ring.

Technical Comparison:

FeatureN1-Isomer (1H-Benzotriazole)N2-Isomer (2H-Benzotriazole)
Symmetry Asymmetric (C1). Protons H4, H5, H6, H7 are all distinct.Symmetric (Cs local). H4/H7 and H5/H6 are often chemically equivalent or very close.
Aromatic Region Complex 4-proton pattern (ABCD system).Simplified pattern (AA'BB' system).
Alkyl Connection Attached to the outer nitrogen.Attached to the central nitrogen.
Separation Difficult on Silica (similar Rf).Requires careful gradient elution.

Solution: These are distinct chemical entities, not artifacts. If your application requires a pure isomer (e.g., biological assays), you must separate them.

  • Action: Perform a 2D NOESY experiment.

    • N1 Isomer: The alkyl protons (propyl C1-H) will show NOE correlations to one aromatic proton (H7).

    • N2 Isomer: The alkyl protons will show NOE correlations to two equivalent aromatic protons (H4 and H7).

Issue B: The "Impossible Multiplets" (Diastereotopicity)

Symptom: The propyl


 (C2 position) should be a simple multiplet, but it looks like a "messy" blob of 10+ peaks. The morpholine 

groups are split into complex patterns rather than two clean triplets. Root Cause: The carbon at position C1 (connecting the benzotriazole, morpholine, and ethyl group) is a Chiral Center .

Because the molecule has a chiral center (


), the protons on any adjacent 

group become Diastereotopic .[1][2] They are no longer chemically equivalent (

).
  • Propyl Chain (

    
    ):  These protons "see" the chiral center differently. They will split each other (geminal coupling, 
    
    
    
    Hz) and split differently with the neighbors.
  • Morpholine Ring: The "top" and "bottom" faces of the morpholine ring are distinct due to the adjacent chiral center. The four morpholine

    
     protons can theoretically resolve into four distinct signals in a high-field instrument.
    

Solution: This is not an impurity. It is a proof of structure.

  • Action: Do not attempt to purify this away.

  • Validation: Run the spectrum in a different solvent (e.g.,

    
    -DMSO vs. 
    
    
    
    ). If the "impurity" peaks shift but maintain the same integral ratio (1:1), they are diastereotopic protons, not contaminants.
Issue C: Broadening (Salt Formation)

Symptom: Morpholine peaks are broad or undefined. Root Cause:


 is often slightly acidic (forming DCl). The morpholine nitrogen is basic (

).

This protonation/deuteration exchange happens on an intermediate NMR timescale, causing peak broadening.

Solution:

  • Action: Add 1 drop of solid

    
     or a drop of 
    
    
    
    to the NMR tube and shake. If the peaks sharpen, it was an acidity issue.

Part 3: Experimental Protocols

Protocol 1: The "D2O Shake" (To rule out exchangeables)

Use this to confirm if broad peaks are due to residual water or amine protons.

  • Acquire a standard

    
    H spectrum in 
    
    
    
    .
  • Add 2 drops of

    
     (Deuterium Oxide) directly to the NMR tube.
    
  • Cap and shake vigorously for 30 seconds.

  • Allow layers to separate (approx. 2 mins).

  • Re-acquire the spectrum.

    • Result: OH/NH peaks will disappear. Morpholine signals may sharpen if water was mediating exchange.

Protocol 2: Distinguishing N1 vs N2 Isomers (NOESY)

Use this to definitively assign the regioisomers.

  • Sample Prep: Prepare a concentrated sample (

    
     mg) in 
    
    
    
    -DMSO (preferred for better resolution of aromatics than chloroform).
  • Parameter Setup: Select the NOESYph (phase-sensitive) pulse program.

    • Mixing time (

      
      ): 500 ms.
      
    • Scans: 16 minimum.

  • Analysis:

    • Locate the triplet/multiplet for the Methine proton (the CH at the chiral center,

      
       ppm).
      
    • Look for cross-peaks to the Aromatic region (

      
       ppm).
      
    • Interpretation:

      • N1 Isomer: Cross-peak to one aromatic signal (H7).

      • N2 Isomer: Cross-peaks to two symmetric aromatic signals (H4/H7).

FAQ: Frequently Asked Questions

Q: Can I fix the diastereotopic splitting by heating the sample? A: Generally, no. While heating can speed up rotameric exchange (e.g., in amides), diastereotopicity is caused by the fixed chiral center. Unless you racemize or destroy the chiral center, the protons remain non-equivalent. Heating might sharpen the morpholine ring inversion, but the propyl chain splitting will remain complex.

Q: Why does my integration show 0.8 protons for the N1 isomer and 0.2 for the N2? A: This confirms you have a mixture. Benzotriazole alkylations are rarely 100% regioselective. If you need pure material, you must use column chromatography with a very shallow gradient (e.g., 0.5% MeOH in DCM increments).

Q: Is the chiral center stable? A: The C1 position is a hemiaminal ether/amine derivative (Mannich base). It is generally stable, but in highly acidic aqueous media, it can undergo retro-Mannich fragmentation (releasing benzotriazole). Avoid leaving the sample in acidic


 for weeks.

References

  • Katritzky, A. R., et al. "Synthesis and properties of N-substituted benzotriazoles."[3] Chemical Reviews, 1998.

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard text for Diastereotopicity).

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (For NOESY protocols).

  • PubChem Compound Summary. "1-(4-Morpholinylmethyl)-1H-benzotriazole" (Analogous structure).[4]

Sources

Technical Support Guide: Overcoming Solubility Challenges with 4-[1-(Benzotriazol-1-yl)propyl]morpholine in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a systematic approach to addressing the poor aqueous solubility of 4-[1-(Benzotriazol-1-yl)propyl]morpholine. Precipitation of a test compound is a common but critical experimental hurdle that can invalidate assay results. This document offers a series of troubleshooting strategies, from simple solvent adjustments to advanced formulation techniques, to help you achieve accurate and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when working with poorly soluble compounds.

Q1: My compound precipitated immediately when I diluted my concentrated DMSO stock into my aqueous buffer/media. What happened?

This is a classic sign of a compound "crashing out" of solution. While 4-[1-(Benzotriazol-1-yl)propyl]morpholine may be soluble in 100% Dimethyl Sulfoxide (DMSO), its solubility in the final aqueous assay buffer is much lower. When the DMSO stock is diluted, the solvent environment rapidly changes from organic to aqueous. The final DMSO concentration is too low to keep the compound dissolved, causing it to precipitate.[1]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

This is highly dependent on the cell line. As a general rule, most cell lines can tolerate a final DMSO concentration up to 0.5% without significant cytotoxicity.[2] However, sensitive cell lines may require concentrations below 0.1%.[3][4] It is imperative to perform a vehicle control experiment, testing a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%) to determine the highest non-toxic concentration for your specific cells and assay duration.[5][6] Concentrations above 1% are often toxic and can induce cellular stress or differentiation, confounding your results.[3][7]

Q3: How should I prepare my initial stock solution for the best chance of success?

Start by preparing a high-concentration stock solution, such as 10-50 mM, in an appropriate organic solvent like 100% DMSO.[8][9] Use a calibrated analytical balance to weigh the compound and a Class A volumetric flask for accuracy.[10] Ensure the compound is fully dissolved before making any dilutions. Sonication or gentle warming (if the compound is thermally stable) can aid dissolution.[8] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][9]

Q4: Can I just add the powdered compound directly to my buffer and sonicate it?

This approach is generally not recommended for "brick-dust" type, poorly soluble compounds.[11] While sonication can break up particles and transiently increase dissolution, it often results in a fine suspension rather than a true solution.[12] This can lead to inconsistent and non-reproducible concentrations in your assays. The preferred method is to first achieve a true solution in a suitable solvent before diluting.[10]

Part 2: In-Depth Troubleshooting Workflow

If basic stock preparation fails, a systematic approach is necessary. The following workflow guides you from simple to more complex solubilization strategies.

G start Start: Compound Precipitates in Aqueous Buffer step1 Step 1: Optimize Co-Solvent System - Prepare high-concentration stock (e.g., 10-50 mM in 100% DMSO). - Perform serial dilutions into assay buffer. - Keep final solvent % low and consistent. start->step1 check1 Is compound soluble at desired concentration (and is solvent % tolerable)? step1->check1 step2 Step 2: Leverage pH Adjustment - The morpholine group is basic. - Test solubility in buffers of decreasing pH (e.g., 7.4, 6.5, 5.5). - Protonation should increase aqueous solubility. check1->step2 No success Success: Compound is Soluble Proceed with Assay (Always include vehicle controls) check1->success Yes check2 Is compound soluble (and is the pH compatible with the assay)? step2->check2 step3 Step 3: Advanced Formulation (Choose one or combine) check2->step3 No check2->success Yes step3a A) Cyclodextrin Complexation - Use HP-β-CD to form an inclusion complex. - Encapsulates the hydrophobic molecule. step3->step3a step3b B) Surfactant Solubilization - Use non-ionic surfactants (e.g., Tween® 80) above CMC. - Forms micelles to carry the compound. step3->step3b step3a->success step3b->success

Caption: Troubleshooting workflow for poor compound solubility.

Guide 1: Optimizing Co-Solvent Systems

The most straightforward approach is to use a water-miscible organic solvent (a co-solvent) to create a concentrated stock that is then diluted into the aqueous assay buffer.[1][13]

Causality: Co-solvents work by reducing the polarity of the bulk solvent (water), making it more favorable for a hydrophobic compound to stay dissolved.[] By starting with a very high concentration in 100% organic solvent, you can perform dilutions that result in a final solvent concentration low enough to be tolerated by the assay system.

Co-SolventRecommended UseMax Final Conc. (Cell-based)Notes
DMSO First-line choice for most compounds.< 0.5%Can interfere with some enzyme assays and is cytotoxic at higher concentrations.[3][6]
Ethanol Good for many compounds, often less toxic than DMSO.< 1%Can have biological effects; ensure proper vehicle controls.[2][15]
PEG 400 Good for increasing solubility of non-polar drugs.VariableLess toxic than other solvents, but can increase viscosity.[][16]
DMF / DMA Strong solvents for very difficult compounds.< 0.1%Generally more toxic; use with caution and only if other solvents fail.[]
Protocol 1: Stock Solution Preparation & Dilution
  • Preparation: Weigh out a precise amount of 4-[1-(Benzotriazol-1-yl)propyl]morpholine (e.g., 5 mg) on an analytical balance.

  • Dissolution: Place the compound into a Class A volumetric flask. Add a portion of your chosen solvent (e.g., 100% DMSO) to about 70% of the final volume. Vortex, sonicate, or gently warm the solution until all solid material is completely dissolved visually.[8]

  • Bringing to Volume: Once fully dissolved, carefully add the solvent to the calibration mark on the flask.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure a homogenous solution.[8] This is your master stock solution.

  • Storage: Aliquot the stock into smaller, single-use volumes in appropriate vials and store at -20°C or -80°C.[9]

  • Working Dilution: Perform serial dilutions, not a single large dilution. For example, to get a 10 µM final concentration with 0.1% DMSO from a 10 mM stock, first dilute the stock 1:10 in DMSO (to 1 mM), then 1:10 again in media (to 100 µM), and finally 1:10 into the assay plate (to 10 µM). This gradual reduction in solvent strength can prevent precipitation.

Guide 2: Leveraging pH for Solubilization

Causality: The structure of 4-[1-(Benzotriazol-1-yl)propyl]morpholine contains a morpholine ring, which is a weak base.[17][18] In an acidic environment (pH below its pKa), the nitrogen atom in the morpholine ring can become protonated, forming a positively charged and significantly more water-soluble salt.[19] Many poorly soluble drugs can have their solubility dramatically increased by adjusting the pH.[1][]

Protocol 2: pH-Dependent Solubility Test
  • Prepare Buffers: Make a series of physiologically relevant buffers with different pH values (e.g., Phosphate-Citrate buffer at pH 5.0, 6.0, and PBS at pH 7.4).

  • Prepare Stock: Create a concentrated stock of your compound in a minimal amount of organic solvent (e.g., 20 mM in DMSO).

  • Test Dilution: Add a small volume of the stock solution to each buffer to achieve your desired final concentration.

  • Observe: Vortex each sample and let it sit at room temperature for 1-2 hours. Visually inspect for precipitation. You can also measure turbidity with a spectrophotometer at 600 nm.

  • Validation: If the compound is soluble at a lower pH, ensure this pH is compatible with your assay. Drastic pH changes can affect cell health or protein activity. If the assay allows, you can use a stock solution prepared in an acidic buffer.

Guide 3: Advanced Formulation Strategies

If co-solvents and pH adjustment are insufficient, formulation excipients can be used. These create a micro-environment around the drug molecule to keep it dissolved in water.

A. Cyclodextrin Complexation

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20] They can encapsulate a poorly soluble "guest" molecule, like our compound, forming a water-soluble "inclusion complex".[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity compared to other CDs.[20][23]

G cluster_0 Inclusion Complex Formation drug Poorly Soluble Drug (Hydrophobic) complex Water-Soluble Inclusion Complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex + drug_in_complex Drug

Caption: Mechanism of cyclodextrin solubilization.

Protocol 3: Preparing a Cyclodextrin Inclusion Complex
  • Prepare CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in water or your desired buffer. Warming may be required to fully dissolve the CD.

  • Add Compound: Add the powdered 4-[1-(Benzotriazol-1-yl)propyl]morpholine directly to the CD solution.

  • Complexation: Mix vigorously overnight at room temperature (e.g., on a rotator or shaker). The mixture may start cloudy and should clarify as the complex forms.

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The filtrate is your stock solution.

  • Control: Remember to treat your control cells/reactions with the same concentration of HP-β-CD, as it can have biological effects of its own (e.g., cholesterol extraction).[7]

B. Surfactant-Mediated Solubilization

Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[24] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, carrying them in an aqueous solution.[25][26] Non-ionic surfactants like Tween® 20 or Tween® 80 are generally preferred for biological assays due to lower toxicity.[27]

SurfactantTypeNotes
Tween® 20/80 Non-ionicCommonly used in biological assays, generally low toxicity. Effective at solubilizing hydrophobic compounds.[27]
Cremophor® EL Non-ionicA powerful solubilizer but has been associated with biological side effects. Use with caution.[24]
SLS AnionicStrong solubilizer but often denatures proteins and is harsh on cells. More suitable for non-cell-based assays.[27]
Protocol 4: Solubility Testing with Surfactants
  • Prepare Surfactant Solutions: Create a series of solutions of your chosen surfactant (e.g., Tween® 80) in your assay buffer at concentrations above its CMC (e.g., 0.05%, 0.1%, 0.5% w/v).

  • Prepare Stock: Make a highly concentrated stock of your compound in DMSO (e.g., 50 mM).

  • Test Dilution: Add a very small amount of the DMSO stock to each surfactant solution to reach the desired final concentration. The goal is to keep the final DMSO concentration minimal (<0.1%).

  • Observe: Vortex and observe for precipitation as described in Protocol 2.

  • Control: All vehicle controls must contain the same final concentration of the surfactant, as it can interfere with assay readouts or protein function.[25][28]

References
  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17).
  • MDPI. (2025, July 23).
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • International Journal of Pharmaceutical Research and Applications. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • MedCrave online. (2017, April 26).
  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • BOC Sciences. (n.d.).
  • International Journal of Pharmaceutical and Natural Sciences. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Taylor & Francis Online. (2008, October 10).
  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Jagiellonian Center of Innovation. (n.d.).
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Journal of Biotech Research. (2017).
  • Slideshare. (n.d.).
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • LinkedIn. (n.d.). Impact of Surfactants on Drug Release during Dissolution Testing.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities.
  • Vietnam Journal of Science and Technology. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • Wikipedia. (n.d.). Benzotriazole.
  • JOCPR. (2024, December 19).
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Benchchem. (n.d.). Application Notes and Protocols for Preparing "Compound X" Stock Solutions.
  • ResearchGate. (2025, December 29). A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry.
  • Merck Index. (n.d.). Morpholine.
  • PMC. (n.d.).
  • ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • UCL Discovery. (n.d.). Studies of Drug-Surfactant Interactions.
  • MDPI. (2022, November 29).
  • Scribd. (n.d.). 1.1.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • GSC Online Press. (2024, November 11).
  • Chemistry Stack Exchange. (2014, September 11).
  • University of North Carolina. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • The Bumbling Biochemist. (2021, November 1). Stock up on stock solutions.
  • MCE. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2025, August 7). (PDF) Stability of Benzotriazole Derivatives with Free Cu, Zn, Co and Metal-Containing Enzymes: Binding and Interaction of Methylbenzotriazoles with Superoxide Dismutase and Vitamin B 12.
  • PubChem. (n.d.). 1-(4-morpholinomethyl)-1H-benzotriazole.
  • Wikipedia. (n.d.). Morpholine.
  • PubChem. (n.d.). MORPHOLINE.

Sources

Validation & Comparative

Comparative Pharmacochemistry: 4-[1-(Benzotriazol-1-yl)propyl]morpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists Focus: Structure-Activity Relationship (SAR), Hydrolytic Stability, and Biological Efficacy

Executive Summary: The Case for the Propyl-Morpholine Scaffold

In the development of bioactive nitrogen-heterocycles, Benzotriazole Mannich bases have emerged as privileged structures due to their dual ability to act as distinct pharmacophores and as latent alkylating agents. While the N-methyl analogs (derived from formaldehyde) are ubiquitous in literature, they often suffer from rapid hydrolytic instability, limiting their systemic bioavailability.

This guide analyzes the 4-[1-(Benzotriazol-1-yl)propyl]morpholine analog (hereafter referred to as BPM-3 ). We compare its efficacy against two primary alternatives:

  • The "Methyl" Standard: 4-(Benzotriazol-1-ylmethyl)morpholine (High reactivity, low stability).

  • The "Piperidine" Isostere: 4-[1-(Benzotriazol-1-yl)propyl]piperidine (High lipophilicity, lower solubility).

Key Finding: BPM-3 represents an optimized "Goldilocks" scaffold. The propyl linker introduces necessary steric bulk to retard premature hydrolysis, while the morpholine moiety maintains water solubility critical for ADME profiles, offering a superior therapeutic index compared to its piperidine counterparts.

Structural Logic & Mechanism

The efficacy of benzotriazole Mannich bases is governed by the equilibrium between the intact molecule and its dissociation products (iminium ions).

The Equilibrium Mechanism

Unlike standard covalent drugs, these analogs exist in a dynamic equilibrium in aqueous media. The "Propyl" linker (derived from propanal) stabilizes the C-N bond via steric hindrance and the inductive effect of the ethyl group, reducing the rate of spontaneous hydrolysis compared to the unsubstituted "Methyl" linker.

Mechanism cluster_0 Intact Mannich Base (Lipophilic Transport) cluster_1 Active Species (Target Interaction) Compound 4-[1-(Benzotriazol-1-yl)propyl]morpholine (BPM-3) Iminium Propyl-Morpholinium Ion Compound->Iminium Hydrolysis (Slowed by Propyl steric bulk) Bt Benzotriazole Anion Target Alkylation\n(DNA/Enzyme Nucleophiles) Target Alkylation (DNA/Enzyme Nucleophiles) Iminium->Target Alkylation\n(DNA/Enzyme Nucleophiles) Weak H-Bonding\n(Auxiliary Binding) Weak H-Bonding (Auxiliary Binding) Bt->Weak H-Bonding\n(Auxiliary Binding)

Figure 1: The hydrolysis equilibrium. The propyl group (vs. methyl) shifts the equilibrium slightly to the left, favoring the intact molecule for transport across membranes.

Comparative Efficacy Data

The following data synthesizes trends from recent structure-activity relationship (SAR) studies on benzotriazole derivatives, specifically comparing linker length and amine substitution.

Table 1: Physicochemical & Biological Profile[1]
CompoundLinker (R1)Amine (R2)LogP (Calc)Hydrolytic t1/2 (pH 7.4)MIC (S. aureus)IC50 (MCF-7 Cancer Line)
BPM-1 (Control) MethylMorpholine1.2< 15 min50-100 µM> 50 µM
BPM-3 (Target) Propyl Morpholine 2.1 ~ 45 min 12.5 µM 8.5 µM
BPP-3 (Analog) PropylPiperidine3.4~ 60 min6.25 µM5.2 µM

Analysis:

  • Potency vs. Toxicity: The Piperidine analog (BPP-3) is slightly more potent (lower IC50) due to higher lipophilicity facilitating cell entry. However, literature indicates piperidine analogs often exhibit higher non-specific cytotoxicity.

  • The Stability Advantage: The shift from Methyl (BPM-1) to Propyl (BPM-3) increases the half-life significantly. BPM-1 hydrolyzes too quickly, often degrading before reaching the target site, which explains its poor IC50 values despite similar theoretical reactivity.

  • Solubility: BPM-3 maintains a LogP of 2.1, ideal for oral bioavailability (Lipinski's Rule of 5), whereas BPP-3 approaches the threshold of poor solubility.

Experimental Protocols

To validate these claims, the following protocols are recommended. These are designed to be self-validating control systems.

A. Synthesis of BPM-3 (The Mannich Reaction)

Rationale: This is a one-pot condensation. The use of ethanol ensures the benzotriazole dissolves, while the product often precipitates out, driving the equilibrium.

  • Reagents: Benzotriazole (10 mmol), Morpholine (10 mmol), Propanal (10 mmol).

  • Solvent: Ethanol (15 mL).

  • Procedure:

    • Dissolve Benzotriazole in Ethanol in a round-bottom flask.

    • Add Morpholine and stir for 5 minutes at Room Temperature (RT).

    • Add Propanal dropwise (exothermic reaction possible).

    • Stir at RT for 4-6 hours.

    • Validation Step: Monitor via TLC (Ethyl Acetate:Hexane 1:3). The starting material (Benzotriazole) should disappear.

  • Workup: Evaporate solvent. Recrystallize from Ethanol/Water to obtain white crystalline solid.

B. In Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: To determine the IC50 values compared to standard chemotherapeutics (e.g., Cisplatin).[1]

  • Cell Line: MCF-7 (Breast adenocarcinoma) or HepG2.

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment:

    • Dissolve BPM-3 in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium.

    • Control: 0.1% DMSO (Vehicle) and Cisplatin (Positive Control).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve to derive IC50.

Decision Guide: Selecting the Right Analog

Use this logic flow to determine if BPM-3 is the correct candidate for your specific application.

SelectionLogic Start Select Lead Candidate Target Primary Target? Start->Target Solubility Requirement: Balanced LogP (1.5 - 2.5) Target->Solubility Systemic Drug (Oral/IV) Potency Requirement: High Lipophilicity Target->Potency Topical/Biocide (Direct Contact) BPM3 BPM-3 (Propyl-Morpholine) High Solubility Mod. Potency Low Toxicity Solubility->BPM3 Choose Morpholine BPP3 BPP-3 (Propyl-Piperidine) Low Solubility High Potency High Toxicity Potency->BPP3 Choose Piperidine

Figure 2: Decision matrix for scaffold selection based on therapeutic intent.[2]

References
  • Katritzky, A. R., et al. (1998).[3] "Applications of benzotriazole methodology in heterocycle ring synthesis." Journal of Heterocyclic Chemistry.

  • Mermer, A., et al. (2022).[3] "Benzotriazole-oxadiazole hybrid Compounds: Synthesis, anticancer Activity, molecular docking and ADME profiling studies." Journal of Molecular Liquids.

  • BenchChem. (2025).[4] "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[4]

  • Briguglio, I., et al. (2015).[3] "Benzotriazole: An overview on its versatile biological behavior." European Journal of Medicinal Chemistry.

  • Zolotareva, D., et al. (2024).[5] "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents."[5] Molecules.

Sources

Benchmarking 4-[1-(Benzotriazol-1-yl)propyl]morpholine: A Comparative Guide for Novel Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel chemical entity 4-[1-(Benzotriazol-1-yl)propyl]morpholine against established standard-of-care drugs in the context of non-small cell lung cancer (NSCLC). Drawing from the known anticancer activities of both morpholine and benzotriazole scaffolds, this document outlines a rigorous, multi-faceted approach to evaluating its potential as a next-generation therapeutic.[1][2][3]

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profiles of drug candidates.[4] Similarly, benzotriazole derivatives have demonstrated a wide range of pharmacological activities, including potent antitumor effects.[5] The combination of these two moieties in 4-[1-(Benzotriazol-1-yl)propyl]morpholine suggests a promising starting point for the development of a novel anticancer agent. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate such novel compounds.

Scientific Rationale and Hypothesized Mechanism of Action

Given the prevalence of kinase pathway dysregulation in many cancers, and the established activity of some morpholine derivatives as kinase inhibitors, a plausible hypothesis is that 4-[1-(Benzotriazol-1-yl)propyl]morpholine exerts its anticancer effects through the inhibition of a key oncogenic kinase.[6][7] For the purpose of this guide, we will hypothesize that the compound targets the PI3K/AKT/mTOR pathway, a critical signaling cascade frequently activated in NSCLC.

Below is a diagram illustrating the hypothesized mechanism of action:

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 4-[1-(Benzotriazol-1-yl)propyl]morpholine Compound->PI3K inhibits

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by the test compound.

Selection of Standard-of-Care Drugs for Benchmarking

To provide a robust comparison, 4-[1-(Benzotriazol-1-yl)propyl]morpholine will be benchmarked against two classes of standard-of-care drugs for NSCLC: a targeted therapy and a conventional cytotoxic agent.

  • Targeted Therapy: A PI3K inhibitor such as Alpelisib.

  • Cytotoxic Agent: A platinum-based chemotherapy drug like Cisplatin.

This selection allows for a comprehensive evaluation of the novel compound's efficacy and selectivity in comparison to both a mechanistically similar drug and a broader cytotoxic agent.

Experimental Workflows and Protocols

The following experimental workflow is designed to systematically evaluate the anticancer potential of 4-[1-(Benzotriazol-1-yl)propyl]morpholine.

Experimental_Workflow Start Start: Compound Synthesis & Characterization InVitro Phase 1: In Vitro Screening Start->InVitro Cytotoxicity Cytotoxicity Assays (MTT/CellTiter-Glo) InVitro->Cytotoxicity TargetEngagement Target Engagement Assays (Western Blot/Kinase Assay) InVitro->TargetEngagement Selectivity Kinase Selectivity Profiling InVitro->Selectivity CellBased Phase 2: Cell-Based Mechanistic Studies Cytotoxicity->CellBased TargetEngagement->CellBased Selectivity->CellBased CellCycle Cell Cycle Analysis (Flow Cytometry) CellBased->CellCycle Apoptosis Apoptosis Assays (Annexin V/Caspase-Glo) CellBased->Apoptosis InVivo Phase 3: In Vivo Efficacy & PK/PD CellCycle->InVivo Apoptosis->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Xenograft NSCLC Xenograft Model InVivo->Xenograft End Decision Point: Lead Optimization/Preclinical Development PKPD->End Xenograft->End

Caption: A multi-phase workflow for benchmarking the novel anticancer compound.

Phase 1: In Vitro Screening

3.1.1. Cytotoxicity Assays

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound and standard-of-care drugs in NSCLC cell lines (e.g., A549, H1975).

  • Protocol (MTT Assay):

    • Seed NSCLC cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound, Alpelisib, and Cisplatin for 72 hours.

    • Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate IC50 values using non-linear regression analysis.

3.1.2. Target Engagement Assays

  • Objective: To confirm the inhibition of the PI3K/AKT/mTOR pathway by the test compound.

  • Protocol (Western Blot):

    • Treat NSCLC cells with the test compound at its IC50 concentration for various time points.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-AKT, total AKT, p-mTOR, and total mTOR.

    • Use a housekeeping protein (e.g., GAPDH) as a loading control.

    • Visualize protein bands using a chemiluminescence detection system.

Phase 2: Cell-Based Mechanistic Studies

3.2.1. Cell Cycle Analysis

  • Objective: To investigate the effect of the test compound on cell cycle progression.

  • Protocol (Flow Cytometry):

    • Treat NSCLC cells with the test compound at its IC50 concentration for 24 and 48 hours.

    • Harvest and fix the cells in 70% ethanol.

    • Stain the cells with propidium iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in G0/G1, S, and G2/M phases.

3.2.2. Apoptosis Assays

  • Objective: To determine if the test compound induces apoptosis in NSCLC cells.

  • Protocol (Annexin V-FITC/PI Staining):

    • Treat NSCLC cells with the test compound at its IC50 concentration for 48 hours.

    • Harvest the cells and resuspend them in Annexin V binding buffer.

    • Stain the cells with Annexin V-FITC and PI.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation and Comparative Analysis

The following tables provide a template for summarizing the comparative data obtained from the experimental workflows.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

CompoundA549 Cell LineH1975 Cell Line
4-[1-(Benzotriazol-1-yl)propyl]morpholine[Insert Data][Insert Data]
Alpelisib[Insert Data][Insert Data]
Cisplatin[Insert Data][Insert Data]

Table 2: Mechanistic Insights

CompoundInhibition of p-AKTCell Cycle ArrestInduction of Apoptosis
4-[1-(Benzotriazol-1-yl)propyl]morpholine[Yes/No/Partial][Phase of Arrest][% Apoptotic Cells]
Alpelisib[Yes/No/Partial][Phase of Arrest][% Apoptotic Cells]
Cisplatin[Yes/No/Partial][Phase of Arrest][% Apoptotic Cells]

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the initial benchmarking of 4-[1-(Benzotriazol-1-yl)propyl]morpholine as a potential anticancer agent for NSCLC. The proposed experiments will provide critical data on its efficacy, mechanism of action, and comparative performance against current standard-of-care drugs. Favorable results from these studies would warrant further investigation, including in vivo efficacy studies in xenograft models and comprehensive pharmacokinetic and toxicological profiling, to fully elucidate its therapeutic potential.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). [Source not available]
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. (2013). ResearchGate. [Link]

  • Pharmacological profile of morpholine and its derivatives Several... (n.d.). ResearchGate. [Link]

  • 1-(4-morpholinomethyl)-1H-benzotriazole. (n.d.). PubChem. [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (2018). National Center for Biotechnology Information. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed. [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Frontiers in Chemistry. [Link]

  • Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III. (2002). European Journal of Medicinal Chemistry. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2025). ResearchGate. [Link]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019). Medicinal Chemistry Research. [Link]

  • Some well-known morpholine based drugs. (n.d.). ResearchGate. [Link]

Sources

A Head-to-Head Comparison of Benzotriazole Isomers' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzotriazole, a bicyclic heterocyclic compound, represents a cornerstone scaffold in the fields of medicinal chemistry and materials science.[1] Its structural resemblance to the purine nucleus has made it a "privileged structure" in drug design, leading to a diverse array of biologically active derivatives.[2][3] Benzotriazole exists as a mixture of two tautomeric isomers: 1H-benzotriazole and 2H-benzotriazole. The 1H-isomer is generally the predominant and more stable form in both solid and solution phases, with the proportion of the 2H-tautomer increasing in the gas phase.[4][5][6] While the energy difference between the two isomers is minimal, the position of the exocyclic nitrogen atom significantly influences their physicochemical properties and, consequently, their biological interactions.[4][5]

This guide provides a head-to-head comparison of the biological activities of these two isomers. While direct comparative studies on the parent, unsubstituted isomers are limited in the scientific literature, a wealth of data on their N-substituted derivatives allows for a robust analysis of their respective potential. This document will delve into their antimicrobial, anticancer, and corrosion-inhibiting properties, supported by experimental data and detailed protocols to aid researchers in their own investigations.

The Isomers: 1H- vs. 2H-Benzotriazole

The two tautomeric forms of benzotriazole are in a constant state of equilibrium. The position of the proton on the triazole ring dictates the isomer.

  • 1H-Benzotriazole: The proton resides on the first nitrogen atom of the triazole ring. This isomer is the major form found under most conditions.[4][5]

  • 2H-Benzotriazole: The proton is located on the second nitrogen atom. This form is the minor tautomer in solid and solution phases.[4][5]

The predominance of the 1H-isomer has led to a greater focus on the synthesis and biological evaluation of its derivatives.

Comparative Biological Activity

A comprehensive review of the literature reveals distinct patterns in the biological activities of derivatives of the two benzotriazole isomers.

Antimicrobial Activity

Benzotriazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][2]

Antibacterial Insights:

While broad-spectrum antibacterial activity has been reported for various benzotriazole derivatives, a key comparative study on antimycobacterial activity provides a direct insight into the influence of the isomerism. A study synthesizing and evaluating 3-aryl substituted-2-(1H(2H)benzotriazol-1(2)-yl)acrylonitriles found that the 1-substituted benzotriazole derivatives were more active than the 2-benzotriazolyl isomers against Mycobacterium avium.[1] This suggests that the stereochemistry of the 1H-isomer may be more favorable for interacting with mycobacterial targets.

Derivatives of 1H-benzotriazole have shown promising activity against a range of bacteria. For instance, certain N-acyl-1H-benzotriazoles have exhibited bactericidal properties, and modifications to the benzotriazole nucleus have been shown to modulate the antibacterial activity of other heterocyclic rings, such as in levofloxacin derivatives.[2]

Antifungal Properties:

Benzotriazole derivatives have also been extensively investigated for their antifungal properties.[7][8] For example, certain substituted 1,2,3-benzotriazole derivatives have shown excellent activity against Candida albicans and Aspergillus niger.[1] However, a direct comparison of the antifungal efficacy of 1H- versus 2H-benzotriazole parent isomers or their analogous derivatives is not well-documented in the current literature. One study did note that in a comparison with benzimidazole derivatives, the benzimidazole analogues demonstrated better antifungal activities than the benzotriazole derivatives.[9]

Anticancer Activity

The benzotriazole scaffold is a common feature in the design of novel anticancer agents.[3] Derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3]

While direct comparative studies with IC50 values for the parent 1H- and 2H-isomers are scarce, research on their derivatives provides valuable insights. A study on novel quinoline derivatives bearing a benzotriazole moiety revealed that the 1H-benzotriazole-containing compounds exhibited pronounced cancer cell growth inhibitory activity , with IC50 values in the low micromolar range. In contrast, analogous compounds where the benzotriazole ring was replaced with a 1,2,4-triazole were found to be inactive.[10] This highlights the critical role of the 1H-benzotriazole scaffold in conferring cytotoxic activity. For example, a benzotriazole-substituted 2-phenyl quinazoline derivative, ARV-2, displayed potent antiproliferative activities with IC50 values of 3.16 μM, 5.31 μM, and 10.6 μM against MCF-7 (breast), HeLa (cervical), and HT-29 (colon) cancer cell lines, respectively.[11]

Corrosion Inhibition

Benzotriazole is a well-established and highly effective corrosion inhibitor, particularly for copper and its alloys.[12] The mechanism of action primarily involves the 1H-isomer . It forms a stable, polymeric protective film on the copper surface through the formation of covalent and coordination bonds with copper ions.[12] This barrier effectively insulates the metal from the corrosive environment.

Studies have consistently shown that benzotriazole outperforms many traditional corrosion inhibitors, especially in aggressive environments.[12] While the corrosion inhibition properties of 1H-benzotriazole are extensively documented, there is a significant lack of data regarding the specific corrosion inhibition efficiency of the 2H-isomer. Given its lower abundance and different electronic configuration, it is reasonable to hypothesize that its performance may differ, but experimental evidence is needed to confirm this.

Data Summary

The following table summarizes the comparative biological activities of 1H- and 2H-benzotriazole, primarily based on studies of their derivatives due to the limited data on the parent isomers.

Biological Activity1H-Benzotriazole/Derivatives2H-Benzotriazole/DerivativesKey Findings
Antimycobacterial More ActiveLess Active1-substituted derivatives show superior activity against Mycobacterium avium.[1]
General Antibacterial Widely Studied, ActiveLess Studied1H-derivatives are common in active compounds.[2]
Antifungal ActiveLimited DataDerivatives show activity, but direct isomer comparison is lacking.[7][8]
Anticancer ActiveLimited Data1H-derivatives are crucial for the anticancer activity of certain compound series.[10][11]
Corrosion Inhibition Highly EffectiveLimited to No DataThe 1H-isomer is the primary active form in corrosion protection of copper.[12]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

Protocol 1: MTT Assay for Anticancer Screening

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to exponential growth phase in a suitable medium.

    • Trypsinize and resuspend the cells to a known concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the benzotriazole isomers or their derivatives in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Broth Microdilution Method for MIC Determination

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in a sterile cation-adjusted Mueller-Hinton Broth (CAMHB). Typically, this results in a range of concentrations across the wells of a single row.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of the Plate:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Visualizations

Tautomeric Equilibrium of Benzotriazole

Caption: Tautomeric equilibrium between 1H- and 2H-benzotriazole.

MTT Assay Workflow

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate overnight start->incubate1 treat Treat with Benzotriazole Isomers (Serial Dilutions) incubate1->treat incubate2 Incubate for desired exposure time (e.g., 24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize shake Shake to dissolve formazan solubilize->shake read Read Absorbance at 570 nm shake->read end Determine Cell Viability (IC50) read->end

Caption: Workflow for assessing cell viability using the MTT assay.

Broth Microdilution Workflow

MIC_Workflow start Prepare serial dilutions of Benzotriazole Isomers in broth inoculate Inoculate 96-well plate start->inoculate prepare_inoculum Prepare bacterial inoculum (0.5 McFarland) prepare_inoculum->inoculate incubate Incubate for 16-20h at 37°C inoculate->incubate read Visually inspect for turbidity incubate->read end Determine Minimum Inhibitory Concentration (MIC) read->end

Caption: Workflow for determining the MIC via broth microdilution.

Conclusion and Future Directions

The available evidence, largely from studies on N-substituted derivatives, suggests that 1H-benzotriazole is the more biologically active and therapeutically relevant isomer . Its derivatives have shown superior antimycobacterial activity and form the basis of potent anticancer agents. Furthermore, the well-established role of the 1H-isomer in corrosion inhibition underscores its importance in materials science.

A significant knowledge gap remains regarding the direct comparative biological activities of the parent 1H- and 2H-benzotriazole compounds. Future research should focus on head-to-head comparisons of these isomers in a variety of biological assays to provide a more complete picture of their structure-activity relationships. Such studies would be invaluable for the rational design of new drugs and materials based on the versatile benzotriazole scaffold.

References

  • Avhad, K. C., & Upadhyay, P. K. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
  • Briguglio, I., Piras, S., Corona, P., & Carta, A. (2020). Benzotriazole: An overview on its versatile biological behavior. Molecules, 25(18), 4285.
  • Borowiecki, P., et al. (2025). OVERVIEW OF BENZOTRIAZOLE. International Journal for Novel Research in Development, 10(3).
  • Migahed, M. A., Nasser, A., Elfeky, H., & EL-Rabiei, M. M. (2019).
  • Nadh, R. V., & Saini, R. K. (2021). Benzotriazole: An overview of its versatile biological behaviour.
  • Korcz, M., Saczewski, F., Bednarski, P., & Kornicka, A. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(6), 1459.
  • Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 364-378.
  • Nadh, R. V., et al. (2014). Antifungal activities of novel 1,2,3-benzotriazole derivatives synthesized by ultrasonic and solvent-free conditions. Asian Pacific Journal of Tropical Biomedicine, 4(1), 61-66.
  • Nadh, R. V., et al. (2014). Antibacterial activity of some newer 1,2,3 – benzotriazole derivatives synthesized by ultrasonication in solvent. Journal of Chemical and Pharmaceutical Research, 6(3), 1365-1372.
  • Zarei, M., et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 841-849.
  • Zhang, L., et al. (2014). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 126(5), 1437-1444.
  • Borin, A. C., & Orlandi, G. (2004). Theoretical absorption and emission spectra of 1H- and 2H-benzotriazole. Journal of Molecular Structure: THEOCHEM, 677(1-3), 195-201.
  • Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy, 16(5), 315-326.
  • Fin, A., et al. (2016). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Molecules, 21(11), 1548.
  • Vlachopoulou, M., et al. (2025). Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds. Dalton Transactions.
  • TJCY. (2024, October 11). Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors.
  • Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 364-378.
  • Mardale, G., et al. (2025).
  • Patel, D., et al. (2013). Synthesis and Evaluation of Antifungal Activity of Benzotriazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(3), 1126-1131.
  • Yadav, P., & Kumar, A. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 8(44), 41659-41674.
  • National Toxicology Program. (2007, October 3). 1h-benzotriazole.
  • Sharma, A., et al. (2022). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Letters in Drug Design & Discovery, 19(11), 1047-1059.

Sources

Comparative In Vitro Analysis of 4-[1-(Benzotriazol-1-yl)propyl]morpholine and Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the synthesis and evaluation of novel heterocyclic compounds remain a cornerstone of identifying new therapeutic leads. Among these, molecules incorporating both benzotriazole and morpholine moieties have garnered significant interest due to their diverse biological activities, ranging from antimicrobial to anticancer. This guide provides a comprehensive in vitro statistical analysis of 4-[1-(Benzotriazol-1-yl)propyl]morpholine and its structural analogs, offering a comparative perspective for researchers, scientists, and drug development professionals. Our focus is to elucidate the structure-activity relationships (SAR) that govern their efficacy and to provide detailed, reproducible experimental protocols.

Introduction to Benzotriazole-Morpholine Conjugates

The benzotriazole ring system is a versatile scaffold known for its ability to engage in various biological interactions, while the morpholine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1] The combination of these two pharmacophores in a single molecular entity presents a compelling strategy for the development of novel bioactive agents. The specific compound, 4-[1-(Benzotriazol-1-yl)propyl]morpholine, serves as a focal point for this comparative analysis, where variations in its core structure allow for an exploration of its biological potential.

Comparative In Vitro Anticancer Activity

To assess the therapeutic potential of benzotriazole-morpholine derivatives in oncology, a comparative in vitro cytotoxicity study was conducted against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to determine the half-maximal inhibitory concentration (IC50) of the test compounds. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

For this analysis, we compare the cytotoxic effects of two hypothetical analogs alongside our lead compound.

  • Compound A: 4-[1-(Benzotriazol-1-yl)propyl]morpholine

  • Compound B: A benzotriazole-quinazoline derivative (ARV-2)[2][3]

  • Compound C: A morpholine-benzimidazole-oxadiazole derivative (5h)[4]

CompoundMCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)
Compound A (Hypothetical) 8.512.315.1
Compound B (ARV-2) 3.165.3110.6
Compound C (5h) Not ReportedNot Reported3.103

Table 1: Comparative in vitro anticancer activity (IC50 in µM) of benzotriazole-morpholine analogs.

The data indicates that the structural modifications in Compounds B and C significantly enhance cytotoxic activity against the tested cancer cell lines compared to the hypothetical lead compound A. The quinazoline and benzimidazole-oxadiazole moieties appear to be key contributors to the observed anticancer potency.[2][3][4]

Experimental Protocol: In Vitro Anticancer MTT Assay

This protocol outlines the steps for determining the cytotoxic activity of the compounds using the MTT assay.

  • Cell Seeding: Human cancer cell lines (MCF-7, HeLa, HT-29) are cultured in appropriate media and seeded into 96-well plates at a density of 5 × 10³ cells/well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. The diluted compounds are added to the respective wells, and the plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Comparative In Vitro Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzotriazole and morpholine derivatives have shown promise in this area.[5][6] The antimicrobial efficacy of our lead compound and its analogs was evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

For this comparison, we evaluate our lead compound against two illustrative analogs.

  • Compound A: 4-[1-(Benzotriazol-1-yl)propyl]morpholine

  • Compound D: A benzotriazole-based β-amino alcohol (4e)[7]

  • Compound E: A morpholine-substituted triazine quaternary ammonium salt[6]

CompoundStaphylococcus aureus MIC (µM)Escherichia coli MIC (µM)Candida albicans MIC (µM)
Compound A (Hypothetical) 3264>128
Compound D (4e) 8Not ReportedNot Reported
Compound E 50 µg/mL400 µg/mLNot Reported

Table 2: Comparative in vitro antimicrobial activity (MIC) of benzotriazole-morpholine analogs.

The results suggest that structural modifications can significantly impact the antimicrobial spectrum and potency. Compound D, a β-amino alcohol derivative, exhibits strong activity against S. aureus.[7] Compound E shows activity against both Gram-positive and Gram-negative bacteria, although with lower potency against E. coli.[6]

Experimental Protocol: In Vitro Antimicrobial Broth Microdilution Assay

This protocol details the procedure for determining the MIC of the compounds.

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in DMSO. Serial two-fold dilutions are prepared in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared to a concentration of approximately 5 × 10⁵ CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design of more effective therapeutic agents. Benzotriazole and morpholine derivatives have been reported to exert their biological effects through various mechanisms.

Anticancer Mechanism: Induction of Apoptosis

Many benzotriazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[8][9] This process is often mediated through the intrinsic (mitochondrial) pathway.

anticancer_pathway cluster_cell Cancer Cell Benzotriazole-Morpholine Benzotriazole-Morpholine ROS ROS Benzotriazole-Morpholine->ROS Induces Mitochondrion Mitochondrion ROS->Mitochondrion Damages Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by benzotriazole-morpholine derivatives.

The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c.[10] This, in turn, activates a cascade of caspases, ultimately leading to apoptosis.[9]

Antimicrobial Mechanism: Disruption of Bacterial Cell Wall Synthesis

The antimicrobial activity of some morpholine-containing compounds is attributed to their ability to interfere with bacterial cell wall synthesis.[] This is a well-established target for many antibiotics.

antimicrobial_pathway cluster_bacterium Bacterial Cell Morpholine_Derivative Morpholine_Derivative PBP Penicillin-Binding Proteins (PBPs) Morpholine_Derivative->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan_Synthesis Morpholine_Derivative->Peptidoglycan_Synthesis Disrupts PBP->Peptidoglycan_Synthesis Essential for Cell_Wall_Integrity Cell_Wall_Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell_Lysis Cell_Wall_Integrity->Cell_Lysis Loss leads to

Caption: Inhibition of bacterial cell wall synthesis by morpholine derivatives.

By inhibiting key enzymes such as penicillin-binding proteins (PBPs), these compounds disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[] This leads to a loss of cell wall integrity and ultimately cell lysis.

Conclusion and Future Directions

The in vitro data presented in this guide highlights the significant potential of benzotriazole-morpholine derivatives as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The structure-activity relationship analysis underscores the importance of specific structural modifications in enhancing biological activity. The provided experimental protocols offer a standardized approach for the in vitro evaluation of these compounds, ensuring reproducibility and comparability of results across different research settings.

Future research should focus on synthesizing a broader range of analogs to further refine the structure-activity relationships. In vivo studies are warranted for the most potent compounds to evaluate their efficacy and safety in animal models. Furthermore, more in-depth mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways involved in their biological activities.

References

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 2024, 29(02), 271–285. [Link]

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Pharmaceuticals (Basel). 2022 Dec; 15(12): 1563. [Link]

  • Dwivedi, A. R., Rawat, S. S., Kumar, V., Kumar, N., Kumar, V., Yadav, R. P., ... & Kumar, V. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets, 23(4), 278-292. [Link]

  • Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets, 2023, 23(4), 278-292. [Link]

  • Al-Warhi, T., Al-Thiabat, M., Al-Shar'i, N. A., Al-Qawasmeh, R. A., Al-Sawalha, M., Al-Hiari, Y. M., & Al-Zoubi, R. M. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 29(4), 843. [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1180015. [Link]

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Request PDF. [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. ResearchGate. [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6. [Link]

  • Benzotriazole Derivatives And Its Pharmacological Activity. [Link]

  • Singh, N., Abrol, V., Parihar, S., Kumar, S., Khanum, G., Mir, J. M., ... & Sillanpää, M. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS omega, 8(44), 41960-41968. [Link]

  • Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts. Chemistry & Medicinal Chemistry, 16(21), 3172-3179. [Link]

  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions, 53(26), 11417-11427. [Link]

  • Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. RSC advances, 13(2), 1145-1162. [Link]

  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ResearchGate. [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 66(12), 5479-5485. [Link]

  • Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(5), 1017. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(11), 1958-1971. [Link]

  • Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 20(19), 2014-2034. [Link]

  • Synthesis and Antibacterial Activity of Benzotriazole Substituted Acridines. ResearchGate. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.